KX1-004

Catalog No.
S548109
CAS No.
M.F
C16H13FN2O2
M. Wt
284.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX1-004

Product Name

KX1-004

IUPAC Name

5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

InChI

InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)

InChI Key

TUIHIKXCMCXXJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

solubility

Soluble in DMSO, not in water

Synonyms

KX1004; KX 1004; KX1-004.

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

The exact mass of the compound 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide is 284.09611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Proposed Mechanism of Action in Hearing Protection

Author: Smolecule Technical Support Team. Date: February 2026

KX1-004 is believed to protect the cochlea from noise-induced damage by interfering with apoptotic (programmed cell death) signaling pathways. Apoptosis is a key mechanism in the loss of outer hair cells (OHCs) following noise exposure [1] [2].

The protective effect is linked to the inhibition of the Src signaling pathway. Src-protein tyrosine kinase is thought to be involved in signaling both the mechanical stress and metabolic changes (such as increases in reactive oxygen species) that occur in the cochlea due to hazardous noise, both of which can trigger apoptosis [1] [2]. By inhibiting Src-PTK, this compound helps to interrupt this cell death cascade.

The following diagram illustrates the proposed mechanism and experimental context of this compound in protecting against noise-induced hearing loss.

cluster_insult Noise Insult cluster_pathways Cochlear Stress Pathways cluster_inhibition This compound Intervention cluster_outcome Protective Outcome Noise Hazardous Noise Exposure Mechanical Mechanical Stress Noise->Mechanical Metabolic Metabolic Stress (Reactive Oxygen Species) Noise->Metabolic SrcInhibition Inhibition of Src-PTK Activity Mechanical->SrcInhibition Activates Metabolic->SrcInhibition Activates Protection Reduced Apoptosis in Outer Hair Cells SrcInhibition->Protection Blocks Result Attenuated Hearing Loss (Reduced TTS & PTS) Protection->Result

Proposed mechanism of this compound in blocking noise-induced hearing loss.

Key Experimental Protocols and Evidence

The primary evidence for this compound's efficacy comes from in vivo studies on chinchillas. The methodology from a key study is detailed below [1] [2] [3].

Experimental Aspect Protocol Details
Animal Model Chinchillas [1] [3]

| Drug Administration | Route: Local application to the cochlea via round window membrane. Procedure: A 30 µL drop of this compound solution was placed on the round window membrane 30 minutes before noise exposure. The control ear received vehicle (DMSO and saline) [1] [3]. | | Dosage | A concentration of 30 µM was used in the initial protective study [4]. Another study reported effectiveness at 50 mg/kg [4]. | | Noise Exposure | Two types:

  • Continuous: 4-hour octave-band noise centered at 4 kHz, 106 dB SPL [3].
  • Impulse: Peak levels of 155 dB SPL [1]. | | Hearing Assessment | Metric: Auditory Evoked Response thresholds. Method: Electrodes in the Inferior Colliculus (IC) measured thresholds at 0.5, 1, 2, 4, and 8 kHz before and after noise exposure [1]. | | Histological Analysis | Cochleograms were constructed 20 days post-exposure to quantify the loss of Outer Hair Cells (OHCs) [3]. |

Pharmacological Data

For researchers planning experiments, here is key data for preparing this compound solutions [5] [4].

Parameter Specification
Solubility (DMSO) 57 mg/mL (200.49 mM) [5]. Another source notes 100 mg/mL (351.75 mM), but emphasizes using fresh, dry DMSO [4].
Solubility (Water) Insoluble [5].
Storage -20°C powder, stable for 3 years from receipt [5].
In Vivo Formulation Example One protocol suggests: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution of ≥ 2.5 mg/mL [4].

This compound represents a mechanistically distinct approach to protecting the cochlea, primarily through local application. Its status appears to be for research use only [5] [4].

References

Core Chemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of KX1-004:

Property Description
Mechanism of Action Non-ATP competitive inhibitor of Src-PTK (IC₅₀ = 40 µM) [1] [2] [3]
Molecular Formula C₁₆H₁₃FN₂O₂ [1] [2] [4]
Molecular Weight 284.29 g/mol [1] [2] [4]
CAS Number 518058-84-9 [1] [2] [4]
Synonyms 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide [5] [3]
Primary Research Application Protection from noise-induced hearing loss and cochlear damage [6] [7]

Experimental Data & Key Findings

The protective efficacy of this compound has been demonstrated in animal models, primarily chinchillas, with key quantitative findings summarized below:

Experimental Context Dosage / Concentration Key Outcomes
In Vitro Activity [1] [2] - IC₅₀ of 40 µM against Src-PTK
In Vivo (Cochlear Protection) [6] 30 µM (local application) Significant protection against noise-induced temporary threshold shift (TTS), permanent threshold shift (PTS), and outer hair cell (OHC) loss.
In Vivo (Hearing Thresholds) [3] 30 µM (local application) Treated ears exhibited up to 40 dB less TTS and up to 25 dB less PTS than control ears.
In Vivo (p53 Pathway) [7] - Reduced threshold shift and number of missing outer hair cells when administered prior to impulse noise exposure.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol for In Vivo Otoprotection Studies

This methodology is adapted from studies testing this compound against noise-induced hearing loss in chinchillas [6] [8].

  • Drug Preparation: this compound is dissolved in a vehicle solution (often DMSO followed by dilution in saline or other biocompatible solvents) to the final working concentration [1].
  • Animal Model: Chinchillas (400-700 g) are used.
  • Administration: The drug solution is applied topically to the round window membrane of the cochlea 30 minutes before noise exposure. This allows for local, direct diffusion into the cochlea [6] [8].
  • Noise Exposure: Animals are exposed to high-level impulse noise (e.g., 155 dB SPL peak pressure) or continuous noise [6] [3].
  • Hearing Assessment: Hearing thresholds are measured using auditory evoked responses recorded from electrodes implanted in the inferior colliculus (IC). Thresholds are determined pre- and post-noise exposure to calculate threshold shifts [6] [8].
  • Tissue Analysis: Cochleae are harvested post-experiment. The organs of Corti are dissected and examined to quantify the loss of outer hair cells (OHCs). Additional immunohistochemistry can be performed to assess biomarkers like phospho-p53 [7].
Supporting Evidence from Related Pathways

A subsequent study investigated the interplay between Src inhibition and the p53 pathway [7].

  • Objective: To determine if the tumor suppressor protein p53 is activated in the cochlea following impulse noise and if its inhibition reduces damage.
  • Interventions: Chinchillas were pre-treated with either This compound or pifithrin-alpha (a specific p53 inhibitor) applied locally to the cochlea.
  • Noise Exposure: Animals were exposed to impulse noise.
  • Outcome Measures:
    • Functional: Threshold shifts were measured at 1 and 24 hours post-noise.
    • Molecular: Cochleae were examined for upregulation of phospho-p53 (Ser 15) at 4 or 24 hours post-noise.
    • Cellular: Apoptosis and the number of missing OHCs were assessed.
  • Key Finding: Both this compound and pifithrin-alpha decreased threshold shift and OHC loss, indicating that p53 is involved in noise-induced cell death and that this compound's protective action may involve this pathway [7].

Mechanistic Pathway of this compound in NIHL

The diagram below illustrates the proposed mechanism by which this compound protects the cochlea from noise-induced damage, integrating evidence from multiple studies.

This pathway shows how this compound inhibits Src-PTK and downstream p53 activation to prevent noise-induced hearing loss.

Research Applications and Context

  • Primary Application: this compound is primarily used in preclinical research to investigate the role of Src-PTK in NIHL and to explore otoprotective strategies [1] [6] [3].
  • Broader Significance: Its efficacy demonstrates that targeting intracellular apoptosis signaling pathways, much like with JNK inhibitors, is a viable strategy for protecting the cochlea from noise damage [6] [8].
  • Chemical Note: this compound is part of a family of Src inhibitors. It is an indole-based compound, and its protective effects have been compared to other classes, such as biaryl-based inhibitors (e.g., KX2-329) [6] [8].

References

KX1-004 Src protein tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile of KX1-004

The table below summarizes the core characteristics of this compound.

Property Description
Molecular Weight 284.29 g/mol [1] [2]
CAS Number 518058-84-9 [1] [2]
Chemical Formula C₁₆H₁₃FN₂O₂ [1] [2]
Mechanism of Action Non-ATP competitive inhibitor of pp60c-src (Src-PTK) [3] [1] [4]
IC₅₀ (Src-PTK) 40 μM [3] [1] [2]
Primary Research Application Protection against noise-induced hearing loss [5] [3] [6]

Detailed Experimental Protocols

The following tables outline key methodologies from foundational studies on this compound.

Protocol 1: Local Cochlear Application and Noise Exposure (Chinchilla Model)

This method tests the protective effect of this compound when applied directly to the cochlea [3].

Step Procedure Details
1. Animal Preparation Adult chinchillas (400-600 g) with surgically implanted chronic electrodes in the inferior colliculi (IC) for hearing assessment [3].
2. Drug Solution Preparation This compound is dissolved for delivery. The effective concentration used in the study was 30 µM [3].
3. Drug Application The this compound solution is applied to the round window membrane of the cochlea 30 minutes prior to noise exposure, allowing diffusion into the inner ear [3].
4. Noise Exposure Subjects are exposed to either a 4-hour continuous noise or high-level impulse noise (155 dB SPL peak) [3].
5. Hearing Assessment Hearing thresholds are measured using auditory evoked responses from the IC electrodes before and after noise exposure to determine temporary (TTS) and permanent (PTS) threshold shifts [3].
6. Histological Analysis Cochleae are harvested post-experiment to quantify outer hair cell (OHC) loss, confirming the protective effect at the cellular level [3].
Protocol 2: Systemic Administration and Noise Exposure (Chinchilla Model)

This protocol demonstrates the efficacy of this compound when delivered subcutaneously [6].

Step Procedure Details
1. Animal & Baseline Chinchillas with implanted IC electrodes are used, similar to Protocol 1 [6].
2. Systemic Drug Administration This compound is administered subcutaneously at a dose of 50 mg/kg [6].
3. Dosing Schedule The drug is given once daily, 30 minutes prior to the onset of a repeated noise exposure [6].
4. Noise Exposure Regimen A 6-hour daily exposure to a 4 kHz octave band of noise at 100 dB SPL for 4 consecutive days [6].
5. Hearing Evaluation Hearing thresholds are tracked over time (e.g., up to 21 days post-exposure) to measure both TTS and PTS [6].

Summary of Key Experimental Outcomes

The efficacy of this compound is demonstrated through measurable reductions in hearing loss and cellular damage.

Experiment Model Key Finding Quantitative Result
Local Application + Continuous Noise Treated ears showed significantly less hearing threshold shift and OHC loss than control ears [3]. Up to 40 dB less TTS and 25 dB less PTS [3] [2].
Local Application + Impulse Noise Marked reduction in hearing loss and hair cell loss from impulse noise [3]. Significant protection demonstrated (specific dB reduction not stated) [3].
Systemic Administration + Repeated Noise Systemic this compound provided significant protection against repeated noise exposure [6]. 10 to 20 dB less TTS on day 1 and an average of 10 dB less PTS by day 21 [6].

Mechanism of Action and Signaling Pathway

This compound targets the Src signaling pathway to prevent noise-induced cochlear damage. The diagram below illustrates this protective mechanism.

G Noise Noise Mechanical Stress Mechanical Stress Noise->Mechanical Stress Induces Oxidative Stress (ROS) Oxidative Stress (ROS) Noise->Oxidative Stress (ROS) Induces Drug Drug Src Src Drug->Src Inhibits Cell Detachment (Anoikis) Cell Detachment (Anoikis) Mechanical Stress->Cell Detachment (Anoikis) NADPH Oxidase Activation NADPH Oxidase Activation Oxidative Stress (ROS)->NADPH Oxidase Activation Cell Detachment (Anoikis)->Src Activates NADPH Oxidase Activation->Src Activates Apoptosis Pathways Apoptosis Pathways Src->Apoptosis Pathways Triggers Amplified ROS Production Amplified ROS Production Src->Amplified ROS Production Leads to Outer Hair Cell Death Outer Hair Cell Death Apoptosis Pathways->Outer Hair Cell Death Amplified ROS Production->Outer Hair Cell Death Noise-Induced Hearing Loss Noise-Induced Hearing Loss Outer Hair Cell Death->Noise-Induced Hearing Loss

The core mechanism involves apoptosis (programmed cell death) of cochlear outer hair cells (OHCs) triggered by noise [5]. This compound, as a non-ATP competitive Src inhibitor, binds outside the kinase's ATP-binding site [3] [4]. It interrupts death signals by inhibiting Src activation from both mechanical stress and metabolic changes like oxidative stress from reactive oxygen species (ROS) [3].

Key Insights for Research Applications

  • Dual Administration Routes: this compound is effective via both local cochlear delivery and systemic administration, offering flexibility in experimental design [3] [6].
  • Comparative Efficacy: When administered systemically, this compound provided protection against noise-induced hearing loss comparable to the antioxidant n-l-acetyl cysteine (L-NAC) but at a significantly lower concentration [6].
  • Research Chemical Status: this compound is labeled "For research use only" and is not for diagnostic or therapeutic use in humans [1] [2].

References

Experimental Protocols for Key Studies

Author: Smolecule Technical Support Team. Date: February 2026

The protective effects of KX1-004 against hearing loss have been demonstrated in animal models, primarily using local application to the cochlea.

Local Round Window Membrane Application (In Vivo) This protocol, used in chinchilla models, involves direct application of the drug to the inner ear [1] [2].

  • Animal Model: Adult chinchillas (400-600 g) [2].
  • Drug Formulation: this compound was dissolved in a vehicle solution. The specific concentration used in efficacy studies was 30 μM [3] [1].
  • Administration:
    • Anesthesia: Animals are placed under a deep plane of anesthesia using intramuscular injections of ketamine (60 mg/kg) and acepromazine (0.5 mg/kg) [1].
    • Surgical Access: The bulla is surgically opened to expose the cochlea and the round window membrane [2].
    • Drug Delivery: A solution containing this compound is applied directly onto the round window membrane, allowing it to diffuse into the cochlea. This procedure is typically performed 30 minutes prior to noise exposure [1].
  • Noise Exposure: Animals are exposed to either continuous noise (e.g., 105 dB SPL for 4 hours) or impulse noise (e.g., 155 dB peak SPL) [2].
  • Hearing Assessment: Hearing sensitivity is evaluated by measuring auditory evoked potential thresholds from electrodes implanted in the inferior colliculi before and after noise exposure [1].

Subcutaneous Administration (In Vivo) An alternative systemic dosing regimen has also been reported for this compound.

  • Animal Model: Not specified in the available literature, but presumed to be rodents.
  • Drug Formulation: Solution prepared for subcutaneous injection.
  • Administration: Administered subcutaneously at a dose of 50 mg/kg [4].

Mechanism of Action and Signaling Pathways

This compound exerts its otoprotective effect by inhibiting the Src-protein tyrosine kinase (Src-PTK) signaling pathway. The diagram below illustrates how noise exposure activates Src and how this compound intervenes to prevent hair cell death.

G NoiseExposure Noise Exposure MechanicalStress Mechanical Stress NoiseExposure->MechanicalStress MetabolicStress Metabolic Stress (ROS) NoiseExposure->MetabolicStress SrcActivation Src-PTK Activation MechanicalStress->SrcActivation MetabolicStress->SrcActivation DownstreamPathways Downstream Pathways (e.g., JNK, NADPH Oxidase) SrcActivation->DownstreamPathways HairCellApoptosis Cochlear Hair Cell Apoptosis DownstreamPathways->HairCellApoptosis HearingLoss Hearing Loss HairCellApoptosis->HearingLoss KX1004 This compound Intervention KX1004->SrcActivation Inhibits

The diagram above shows the logical flow from noise exposure to hearing loss and the intervention point of this compound. Here is a breakdown of the key mechanistic insights:

  • Dual Activation of Src: Noise-induced hearing loss involves both mechanical stress (e.g., tearing of cell connections) and metabolic stress (e.g., production of reactive oxygen species, ROS) in the cochlea. Both of these stresses are known to activate Src-PTK [1] [2] [5].
  • Inhibition of Apoptosis: Activated Src triggers downstream signaling cascades (including JNK and amplification of ROS through NADPH oxidase) that ultimately lead to apoptosis, or programmed cell death, of outer hair cells (OHCs) in the cochlea [1] [2]. By inhibiting Src, this compound interrupts these death signals, thereby preserving hair cells and hearing function [3] [2].
  • Non-ATP Competitive Nature: Unlike many kinase inhibitors, this compound does not compete for the ATP-binding site. Instead, it is designed to bind to the protein substrate binding site of Src, which can lead to greater specificity and potency in cellular environments compared to isolated enzyme assays [2].

Research Context and Comparison

It is valuable to understand how this compound compares to other investigated compounds. The following table summarizes a study that compared several Src inhibitors for protection against impulse noise:

Inhibitor Name Chemical Class Mechanism Protection against Impulse Noise?
This compound Indole-based Non-ATP competitive Yes (significant) [3] [2]
KX2-329 Biaryl-based Non-ATP competitive & Tubulin polymerization inhibitor Yes (significant) [1]
KX1-141 Indole-based Non-ATP competitive No (not significant) [1]
KX2-328 Not specified ATP-competitive No (not significant) [1]

> Note on Research Scope: Based on the available search results, the primary research focus for this compound is otoprotection. While it is an analog of compounds originally investigated for anti-cancer applications, the retrieved data does not provide detailed efficacy, protocols, or signaling pathways related to oncology models.

References

Core Chemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Mechanism of Action Non-ATP competitive inhibitor of Src protein tyrosine kinase (Src-PTK) [1] [2] [3].
Primary Target Src-PTK [1] [4].
IC50 Value 40 µM (against isolated Src-PTK) [1] [2] [4].
Molecular Formula C₁₆H₁₃FN₂O₂ [1] [2] [4].
Molecular Weight 284.29 g/mol [1] [2] [3].
CAS Number 518058-84-9 [1] [2] [4].

In Vitro & In Vivo Experimental Data

Aspect Details References
In Vitro Activity IC50 of 40 µM in isolated Src-PTK enzyme assay [1] [3]. [1] [3]
Solubility (DMSO) 57 mg/mL (200.49 mM) [1] or ≥ 100 mg/mL [2]. [1] [2]
In Vivo Otoprotection Protects against noise-induced hearing loss (NIHL) and cisplatin ototoxicity [2] [5] [4]. [2] [5] [4]

| Key In Vivo Findings | • Reduces temporary (TTS) & permanent (PTS) threshold shifts. • Minimizes outer hair cell (OHC) loss [1] [5] [6]. | [1] [5] [6] | | Effective Doses | • Local (Cochlear): 30 µM applied to round window membrane [1] [5]. • Systemic: 50 mg/kg administered subcutaneously [2] [4]. | [1] [2] [5] |

Detailed Experimental Protocols

Here are the methodologies for key experiments from the literature.

Local Application to the Cochlea (Round Window Membrane)

This protocol is used to test the compound's efficacy against noise-induced hearing loss in chinchillas [5] [7].

  • Animal Model: Chinchillas (400-700 g) [7].
  • Anesthesia: Deep anesthesia induced via intramuscular injection of Ketamine (60 mg/kg) and Acepromazine (0.5 mg/kg) [7].
  • Drug Formulation: KX1-004 is dissolved in a vehicle solution of DMSO and buffered saline [5].
  • Administration: A 30 µL drop of the this compound solution is placed on the round window membrane of one ear. The contralateral ear receives the vehicle alone as a control [5].
  • Surgical Closure: The middle ear is sutured closed after application [5].
  • Noise Exposure: Following drug application, animals are exposed to noise (e.g., a 4-hour, 4 kHz octave band noise at 106 dB SPL) [5].
  • Hearing Assessment: Hearing sensitivity is measured using auditory evoked responses recorded from electrodes implanted in the inferior colliculi. Thresholds are tested at frequencies of 0.5, 1, 2, 4, and 8 kHz before and after noise exposure [7].
  • Tissue Analysis: After 20 days, cochleae are extracted and cochleograms are constructed to quantify outer hair cell loss [5].
Systemic Administration (Subcutaneous)

This protocol is used to evaluate systemic efficacy, often in combination with other agents like L-NAC [2] [6] [4].

  • Animal Model: Chinchillas [6].
  • Drug Formulation: The in vivo formulation can be prepared as a clear solution. For example, a 10% DMSO stock solution can be sequentially added to 40% PEG300, 5% Tween-80, and 45% saline [2] [4].
  • Administration: this compound is administered subcutaneously at a dose of 50 mg/kg [2] [4].
  • Dosing Schedule: The drug is typically administered once daily, 30 minutes prior to the onset of noise exposure [6].
  • Noise Paradigm: A standard protocol involves a 4 kHz octave band of noise at 100 dB SPL for 6 hours per day over 4 days [6].
  • Outcome Measures: Hearing thresholds are measured via evoked responses. Protective effects are assessed by comparing the temporary threshold shift (TTS) at day 1 and permanent threshold shift (PTS) by day 21 in treated versus control animals [2] [4].

Visualized Workflow and Mechanism

The following diagram illustrates the core apoptotic pathway implicated in noise-induced hearing loss and the hypothesized point of intervention for this compound, based on the gathered research.

G Mechanism of this compound in NIHL NoiseExposure Noise Exposure MechanicalStress Mechanical Stress NoiseExposure->MechanicalStress ROS Reactive Oxygen Species (ROS) NoiseExposure->ROS SrcPTKActivation Src-PTK Activation MechanicalStress->SrcPTKActivation ROS->SrcPTKActivation ApoptosisInitiation Apoptosis Initiation ApoptoticPathway Apoptotic Signaling Pathway ApoptosisInitiation->ApoptoticPathway SrcPTKActivation->ApoptosisInitiation KX1004 This compound Intervention KX1004->SrcPTKActivation Inhibits HairCellDeath Hair Cell Death & Hearing Loss ApoptoticPathway->HairCellDeath

Mechanism of this compound in Noise-Induced Hearing Loss

This diagram synthesizes information from the search results, which indicate that noise exposure triggers both mechanical stress and metabolic changes (like ROS production) in the cochlea. These triggers are thought to converge on the activation of Src-PTK, a key step in initiating apoptosis (programmed cell death) of sensory hair cells [5] [7]. This compound, as a Src-PTK inhibitor, intervenes at this point to block the death signal and protect against hearing loss [5] [7] [4].

Key Research Implications

  • Dual Utility: this compound shows promise not only in preventing noise-induced hearing loss (NIHL) but also in reducing cisplatin ototoxicity while potentially preserving its antitumor effect, suggesting a broader therapeutic application [4].
  • Novel Mechanism: As a non-ATP competitive inhibitor, this compound may offer a different binding mode and selectivity profile compared to ATP-competitive inhibitors, which could be advantageous for drug development [1] [3].
  • Efficacy: Studies report that this compound can provide protection comparable to or greater than other agents like L-NAC, often at lower concentrations, highlighting its potency [6] [4].

References

Chemical & Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
CAS Number 518058-84-9 [1] [2] [3]
Molecular Formula C₁₆H₁₃FN₂O₂ [1] [2] [3]
Molecular Weight 284.29 g/mol (or 284.10 g/mol) [1] [2] [3]
Biological Target Src-protein tyrosine kinase (Src-PTK) [2] [3]
Reported IC₅₀ 40 μM (in isolated Src-PTK assay) [3]
Primary Research Application Prevention of noise-induced hearing loss (NIHL); reduction of cisplatin ototoxicity [2]

In Vivo Experimental Overview

The following table summarizes key methodologies from referenced animal studies on noise-induced hearing loss.

Aspect Protocol Details
Subject Chinchillas [1] [3]
Application (Local) 30 µL of a 30 µM KX1-004 solution applied directly to the round window membrane [3].
Application (Systemic) Subcutaneous injection at 50 mg/kg [2].
Noise Exposure 4-hour exposure to a 106 dB, 4 kHz octave band of continuous noise [3].
Key Findings Treated ears showed significantly less temporary and permanent threshold shift (up to 40 dB less TTS, up to 25 dB less PTS) and reduced outer hair cell loss compared to controls [1] [3].

Mechanism of Action & Experimental Workflow

Based on the search results, this compound is a non-ATP competitive inhibitor of pp60c-src [3]. In the context of noise-induced hearing loss, its protective effect is linked to the inhibition of Src-PTK activity, which is involved in cellular stress responses that can lead to hair cell damage.

The diagram below illustrates the logical flow of a typical in vivo experiment investigating this compound for hearing protection.

G Start Study Preparation A Animal Subjects (Chinchillas) Start->A B Pre-Exposure Hearing Assessment A->B C Administer this compound B->C D Noise Exposure Protocol C->D E Post-Exposure Hearing Assessment D->E F Cochlear Tissue Analysis E->F End Data Analysis: Compare Threshold Shifts & Hair Cell Loss F->End

Key Insights for Researchers

For your research and development work, here are the main points to consider:

  • Protection Evidence: Studies indicate this compound can provide significant protection against both temporary and permanent noise-induced hearing loss and hair cell loss in animal models [1] [3].
  • Synergistic Potential: One study suggested that a combination of this compound with other protective agents like L-NAC might be more effective than either treatment alone [2].
  • Solubility for Experiments: this compound is highly soluble in DMSO (≥40 mg/mL) but has very low solubility in water [2]. This is a critical factor for planning in vitro and in vivo formulations.

Information Gaps and Next Steps

To further your investigation, I suggest:

  • Retrieving Original Papers: Use the provided CAS Number (518058-84-9) and details like "Prevention of noise-induced hearing loss with Src-PTK inhibitors" (Harris et al., 2005) to locate the primary scientific publications [3].
  • Consulting Specialized Databases: Search platforms like PubMed using the MeSH term "C580957" and the chemical name to find related entries and more recent studies.

References

KX1-004 non-ATP competitive inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings

The primary experimental data for KX1-004 revolves around its efficacy in protecting the cochlea from noise-induced damage in chinchilla models. The key findings from these studies are consolidated in the table below.

Study Focus Experimental Model Dosage & Administration Key Outcome
Protection from Continuous Noise [1] Chinchilla 30 µM; local application to the cochlea (round window) Significant protection against noise-induced temporary (TTS) and permanent (PTS) threshold shifts, and outer hair cell (OHC) loss [1].
Protection from Impulse Noise [1] [2] Chinchilla 30 µM; local application to the cochlea (round window) Marked reduction in hearing loss and hair cell loss caused by impulse noise exposure [1] [2].
Systemic Administration [3] In vivo (species not specified in search results) 50 mg/kg Reported to be effective against noise exposure [3].

Detailed Experimental Protocol

The foundational studies for this compound utilized a local application method to the cochlea. Below is a summary of the key methodological steps based on the research.

  • Animal Model: Adult chinchillas (400-600 g) with normal hearing, pre-tested using auditory evoked potentials [1] [4].
  • Drug Preparation: this compound was dissolved in a vehicle solution (e.g., DMSO) for application. Specific stock solution concentrations of 10 mM in DMSO are commonly used [3] [5].
  • Administration: The inhibitor solution (e.g., 30 µM) was applied locally to the cochlea by diffusion across the round window membrane. In these studies, one ear was treated while the contralateral ear received the vehicle alone and served as the internal control [1] [4].
  • Noise Exposure: Animals were exposed to either a continuous noise (e.g., 4 hours at 105 dB SPL) or an impulse noise (e.g., 155 dB peak SPL) paradigm 30 minutes after drug application [1] [4].
  • Outcome Measures:
    • Functional Hearing: Hearing thresholds were measured using auditory evoked responses (from the inferior colliculus) before and after noise exposure to quantify Temporary Threshold Shift (TTS) and Permanent Threshold Shift (PTS) [1] [4].
    • Histological Analysis: Cochleae were harvested and processed for histological evaluation. Outer Hair Cell (OHC) loss was quantified, typically by counting hair cells per unit length of the organ of Corti [1].

Mechanism of Action and Signaling Pathway

This compound inhibits Src-PTK without competing with ATP, binding to the protein substrate site [1]. In the context of NIHL, noise exposure causes mechanical stress and metabolic changes in the cochlea, leading to the activation of Src. This compound inhibits this activated Src, which is hypothesized to interrupt two key pro-apoptotic pathways: one triggered by the disruption of cell-extracellular matrix connections (potentially leading to anoikis) and another involving the amplification of reactive oxygen species (ROS) via NADPH oxidase. By blocking these Src-mediated signals, the compound prevents the downstream activation of caspase-mediated apoptotic cell death, thereby preserving outer hair cells and hearing function [1].

The following diagram illustrates this proposed mechanism and the experimental workflow used to validate it.

G cluster_noise Noise Exposure Stressors Mechanical Mechanical Stress (Cell Junction Disruption) SrcActivation Src-PTK Activation Mechanical->SrcActivation Metabolic Metabolic Stress (ROS Generation) Metabolic->SrcActivation AnoikisPath Anoikis Pathway (Cell Detachment Apoptosis) SrcActivation->AnoikisPath ROSPath ROS Amplification Pathway (via NADPH Oxidase) SrcActivation->ROSPath KX1_004 This compound Application (Non-ATP Competitive Inhibitor) KX1_004->SrcActivation Inhibits Protection Protection Outcome Apoptosis Caspase Activation & Apoptotic Cell Death AnoikisPath->Apoptosis ROSPath->Apoptosis OHC_Loss Outer Hair Cell Loss Apoptosis->OHC_Loss Hearing_Loss Permanent Hearing Loss OHC_Loss->Hearing_Loss OHC_Saved Reduced OHC Loss Protection->OHC_Saved Hearing_Saved Reduced Hearing Loss Protection->Hearing_Saved

Summary of this compound's proposed mechanism and experimental validation.

Key Research Insights

  • Superior Protection: Among several early Src inhibitors (this compound, KX1-005, KX1-174), this compound provided the greatest degree of protection against noise-induced hearing loss and hair cell loss in chinchillas [1].
  • Broader Therapeutic Potential: Beyond NIHL, this compound has shown a protective effect against cisplatin-induced ototoxicity in rats without interfering with the anti-tumor activity of cisplatin [6]. It has also been used as a tool compound to study the role of the p53 pathway in noise-induced damage [2].

References

Solubility and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility data for KX1-004 from multiple commercial suppliers and research contexts.

Property Value / Description
CAS Number 518058-84-9 [1] [2] [3]
Molecular Formula C₁₆H₁₃FN₂O₂ [1] [2]
Molecular Weight 284.10 g/mol [1] / 284.29 g/mol [2] [3]
Chemical Name 5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide [1]

| Solubility in DMSO | ≥ 40 mg/mL (≥ 140 mM) [1] 57 mg/mL (200.49 mM) [3] 100 mg/mL (351.75 mM) [2] ≥10.1 mg/mL [4] | | Solubility in Water | <1 mg/mL (Insoluble) [1] [3] | | Solubility in Ethanol | 29 mg/mL [3] / ≥3.55 mg/mL (with gentle warming and ultrasonic) [4] | | Appearance | White to off-white solid powder [1] [2] | | Storage | Powder: -20°C for 2-3 years [1] [2] [3] |

Biological Activity and Experimental Applications

This compound is a potent, non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with a reported IC₅₀ of 40 µM [2] [3] [4]. Its primary research application is in protecting the cochlea from damage, thereby preventing noise-induced hearing loss (NIHL) and reducing cisplatin ototoxicity without compromising its antitumor effects [1] [2].

The diagram below illustrates the proposed mechanism by which this compound exerts its otoprotective effect against noise-induced damage.

G NoiseExposure Noise Exposure OxidativeStress Oxidative Stress NoiseExposure->OxidativeStress p53Activation p53 Phosphorylation & Activation OxidativeStress->p53Activation Apoptosis Cochlear Hair Cell Apoptosis p53Activation->Apoptosis HearingLoss Hearing Loss Apoptosis->HearingLoss KX1004 This compound (Src-PTK Inhibitor) KX1004->p53Activation Protection Protection KX1004->Protection inhibits pathway

Diagram Title: Proposed Otoprotective Mechanism of this compound

Key experimental findings from in vivo studies include:

  • Noise-Induced Hearing Loss (NIHL): Administration of this compound (30 µM) provided significant protection against temporary threshold shift (TTS) and permanent threshold shift (PTS), and reduced outer hair cell (OHC) loss in chinchillas [1] [2] [5].
  • Dosage: In animal models, this compound was effective when administered subcutaneously at a dose of 50 mg/kg [1] [2].

Detailed Experimental Protocols

Protocol 1: Preparing a 100 mM DMSO Stock Solution

This protocol is fundamental for creating a concentrated stock solution suitable for subsequent dilution in biological assays [1] [2].

  • Calculation: Calculate the mass of this compound needed. For a 1 mL stock solution at 100 mM (using the average molecular weight of 284.2 g/mol):

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.1 mol/L × 0.001 L × 284.2 g/mol = 28.42 mg
  • Weighing: Accurately weigh out 28.42 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile vial. Add 1 mL of fresh, high-quality, anhydrous DMSO. Note: Moisture-absorbing DMSO can reduce solubility, so use a freshly opened container [3].

  • Mixing: Vortex or sonicate the mixture briefly at room temperature until the solid is completely dissolved, forming a clear solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to two years [2].

Protocol 2: Preparing an In Vivo Formulation for Animal Studies

This protocol, adapted from supplier data, describes the preparation of a solution for subcutaneous administration in animal studies [1] [2].

  • Prepare DMSO Stock: First, prepare a 25.0 mg/mL DMSO stock solution. For example, dissolve 25 mg of this compound in 1 mL of DMSO.

  • Sequential Dilution: To prepare 1 mL of the final working solution:

    • Add 100 µL of the 25.0 mg/mL DMSO stock to 400 µL of PEG300. Mix evenly until clear.
    • Add 50 µL of Tween-80 to the mixture. Mix evenly.
    • Finally, add 450 µL of physiological saline (0.9% sodium chloride). Mix thoroughly to obtain a clear final solution.
  • Administration: This formulation, with a final this compound concentration of 2.5 mg/mL (8.79 mM), has been used for subcutaneous injection at a dosage of 50 mg/kg in research animals [1] [2].

Important Considerations for Researchers

  • Solubility Confirmation: While the solubility in DMSO is high, it is good practice to visually inspect the stock solution for any undissolved material or precipitation before use.
  • Solution Stability: For in vitro experiments, prepare working dilutions from the stock solution immediately before use. For in vivo formulations, it is recommended to prepare them freshly on the day of the experiment [2].
  • Bioactivity Correlation: When using this compound in cellular models, ensure the final DMSO concentration is non-cytotoxic (typically <0.1-0.5%) and confirm activity aligns with the known IC₅₀ of 40 µM for Src-PTK.

References

Application Notes: KX1-004 for Noise-Induced Hearing Loss Protection

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: KX1-004 is a non-ATP competitive inhibitor of the Src-protein tyrosine kinase (Src-PTK) pathway [1]. In the noise-exposed cochlea, activation of Src-PTK is an early step in a cascade that leads to sensory hair cell death, primarily through apoptosis. This cascade can be triggered by both mechanical stress from the noise and the generation of reactive oxygen species (ROS) [1]. By inhibiting Src-PTK, this compound limits both noise-induced hearing loss and outer hair cell (OHC) loss [1].

Experimental Context and Efficacy: The protocol below is based on a study that demonstrated the prophylactic efficacy of this compound in chinchillas [1]. In this model, this compound was found to be the most effective of several Src inhibitors tested, providing significant protection against both temporary and permanent hearing threshold shifts and OHC loss following intense noise exposure [1]. A subsequent study confirmed that Src inhibition remains a viable strategy for protection against impulse noise, though it found another Src inhibitor (KX2-329) to be effective, while this compound was used as a benchmark for comparison [2].

Experimental Protocol

The following table summarizes the core parameters of the this compound application protocol as described in the literature [1].

Parameter Specification
Subject Chinchilla (Chinchilla lanigera) [1]
Drug Formulation 10 mM this compound in 10% DMSO vehicle [1]
Administration Route Intra-cochlear diffusion across the round window membrane [1] [2]
Dosage & Volume 10 μL of 10 mM solution [1]
Dosing Timeline Single application, 30 minutes prior to noise exposure [1] [2]

| Noise Exposure Models | 1. Continuous Noise: 4 hours at 105 dB SPL, 0.5 kHz octave band [1] 2. Impulse Noise: 155 dB SPL peak pressure [1] | | Efficacy Assessment | - Auditory Evoked Potential Thresholds (TTS & PTS) [1]

  • Quantitative Outer Hair Cell Counts (Cytocochleograms) [1] |

Workflow and Signaling Pathway

The experimental workflow and the hypothesized molecular pathway targeted by this compound can be visualized in the following diagrams.

Experimental Workflow for this compound Otoprotection Study

Start Start: Animal Model (Chinchilla) PreTest Pre-test Hearing Thresholds (Auditory Evoked Potentials) Start->PreTest DrugApp Cochlear Drug Application (10 μL 10 mM this compound) 30 min before noise PreTest->DrugApp NoiseExp Noise Exposure (105 dB Continuous or 155 dB Impulse) DrugApp->NoiseExp PostTest Post-exposure Hearing Assessment (TTS at 0-48 hrs, PTS at 2 weeks) NoiseExp->PostTest Histology Cochlear Histology (Outer Hair Cell Counts) PostTest->Histology Analysis Data Analysis (Compare treated vs. control ears) Histology->Analysis

Proposed Src-PTK Signaling Pathway in Noise-Induced Hearing Loss

Noise Noise Exposure MechStress Mechanical Stress Noise->MechStress ROS Reactive Oxygen Species (ROS) Noise->ROS SrcAct Src-PTK Activation MechStress->SrcAct ROS->SrcAct Apoptosis Cochlear Hair Cell Apoptosis SrcAct->Apoptosis Activates Multiple Pathways NIHL Noise-Induced Hearing Loss Apoptosis->NIHL Inhibitor This compound Application Inhibitor->SrcAct Inhibits

Key Considerations for Protocol Implementation

  • Critical Step: The direct intra-cochlear application is a key aspect of this protocol. The drug solution was delivered to the round window niche, allowing diffusion across the membrane into the cochlear fluids [1] [2]. Systemic administration was not investigated in these studies.
  • Control Group: In the referenced experiments, each animal served as its own control. One ear was treated with the this compound solution, while the contralateral ear received the vehicle solution (10% DMSO) alone [1].
  • Note on Specific Activity: The provided sources detail the biochemical potency (IC₅₀ = 40 μM against isolated Src-PTK) but do not list a specific activity for the compound itself [1]. The dosage was based on a molar concentration.

References

Comprehensive Application Notes and Protocols for KX1-004: A Src Inhibitor for Hearing Loss Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Storage Specifications

KX1-004 is a non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with significant otoprotective effects demonstrated in animal models. The table below summarizes its essential characteristics for research use.

Table 1: Basic Chemical Properties and Storage Conditions of this compound

Property Specification Reference
Catalog No. S6500, B4728 [1] [2]
CAS No. 518058-84-9 [1] [3]
Molecular Formula C16H13FN2O2 [1] [3]
Molecular Weight 284.29 g/mol [1] [3]
Physical Appearance White to off-white solid [3] [2]
Recommended Storage -20°C (as a solid) [3] [2]
Short-term Stability Stable at room temperature during shipping [1] [4]

Solubility and Stock Solution Preparation

Successful experimental use of this compound requires careful preparation of stock solutions. The compound's solubility profile is a critical consideration.

Table 2: Solubility and Stock Solution Preparation Guide

Solvent Solubility Preparation Notes Reference
DMSO 57 - 100 mg/mL (200.49 - 351.75 mM) Primary solvent for stock solutions; hygroscopic DMSO impacts solubility. [1] [3]
Ethanol 29 mg/mL (102.0 mM) Soluble with gentle warming and ultrasonic assistance. [1] [2]
Water Insoluble Not recommended for direct dissolution. [1]
CMC-Na Solution ≥ 5 mg/mL (for in vivo suspension) Forms a homogeneous suspension for animal studies. [1]
Stock Solution Protocol
  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10-100 mM in DMSO).
  • Weighing: Accurately weigh the compound.
  • Dissolution: Transfer the compound to a suitable vial and add the required volume of DMSO.
  • Mixing: Vortex or sonicate the mixture briefly to ensure complete dissolution.
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C for one year or -80°C for two years [3].

In Vivo Application and Dosing Protocols

This compound has shown efficacy in protecting the cochlea from noise-induced damage in chinchilla models. The following workflow and protocols summarize the key methodological steps.

G cluster_Admin Administration Routes cluster_Outcomes Key Protective Outcomes Start Start Experiment Prep Prepare this compound Solution Start->Prep Day 0 Admin Administer this compound Prep->Admin 30 mins pre-noise Noise Noise Exposure (155 dB SPL Impulse or 106 dB Continuous) Admin->Noise Local or Systemic Local Local (Round Window) 30 µL of 30 µM solution Admin->Local Systemic Systemic (Subcutaneous) 50 mg/kg body weight Admin->Systemic Assess Assess Hearing & Tissue Noise->Assess 1h, 24h, 20 days post End Data Analysis Assess->End O1 Reduced Threshold Shift (Up to 40 dB less TTS/PTS) Assess->O1 O2 Less Outer Hair Cell Loss Assess->O2

Diagram 1: In vivo experimental workflow for evaluating this compound efficacy against noise-induced hearing loss, outlining administration routes and key protective outcomes.

Local Application to the Cochlea (Round Window Membrane)

This method delivers the drug directly to the target organ [5].

  • Drug Preparation: Prepare a 30 µM solution of this compound in a vehicle of DMSO and buffered saline [5].
  • Anesthesia: Anesthetize the experimental subject (e.g., chinchilla) using a protocol such as intramuscular injection of ketamine (60 mg/kg) and acepromazine (0.5 mg/kg) [5].
  • Administration: Place a 30 µL drop of the this compound solution onto the round window membrane of the cochlea [5].
  • Timing: Perform the administration 30 minutes prior to the onset of noise exposure [5].
Systemic Administration (Subcutaneous Injection)

This approach demonstrates the compound's efficacy when delivered via a systemic route [4].

  • Dosing: Administer this compound subcutaneously at a dose of 50 mg per kg of body weight [4].
  • Timing: Inject the drug 30 minutes before the subject is exposed to noise [4].

Mechanism of Action and Signaling Pathway

This compound exerts its protective effect by inhibiting a key signaling pathway involved in noise-induced hair cell apoptosis.

G Noise Noise Exposure MechStress Mechanical Stress Noise->MechStress ROS Reactive Oxygen Species (ROS) Noise->ROS Src Src-Protein Tyrosine Kinase (Src-PTK) MechStress->Src ROS->Src Apoptosis Apoptosis Activation (Caspase Pathway) Src->Apoptosis Activates OHCLoss Outer Hair Cell Loss Hearing Loss Apoptosis->OHCLoss KX1 This compound Intervention (IC₅₀ = 40 µM) KX1->Src Non-ATP Competitive Inhibition

Diagram 2: Proposed mechanism of this compound action, showing how it inhibits Src-PTK activation triggered by noise stress to prevent apoptotic hair cell loss.

  • Primary Target: Src-protein tyrosine kinase (Src-PTK), which is implicated in signaling both mechanical stress and metabolic changes (e.g., ROS increase) from noise exposure [5].
  • Inhibition Profile: Non-ATP competitive inhibitor with an IC₅₀ value of 40 µM in isolated enzyme assays [1] [3] [2].
  • Biological Effect: By inhibiting Src-PTK, this compound interferes with the apoptosis (programmed cell death) signaling cascade, thereby reducing the loss of outer hair cells (OHCs) and subsequent hearing loss [5].

Stability and Handling Considerations

While specific long-term stability data under ICH guidelines is not available in the searched literature, suppliers indicate that the powdered form is stable at room temperature for short periods (e.g., during shipping) [1]. For optimal long-term stability, storage at -20°C is consistently recommended [3] [2] [4].

References

KX1-004 concentration for cochlear protection

Author: Smolecule Technical Support Team. Date: February 2026

KX1-004 Otoprotection Application Notes

1. Background and Mechanism this compound is a non-ATP competitive Src-protein tyrosine kinase (PTK) inhibitor. The rationale for its use in otoprotection is that noise exposure activates Src-PTK signaling, which is involved in both metabolic and mechanically induced initiation of apoptosis (programmed cell death) of cochlear hair cells [1] [2]. By inhibiting this pathway, this compound limits noise-induced hearing loss and outer hair cell (OHC) loss [1].

2. Key Experimental Findings The protective efficacy of this compound was demonstrated in chinchilla models against both continuous and impulse noise. The table below summarizes the core findings:

Experimental Aspect Findings for this compound
Comparative Efficacy Provided the greatest protection among the Src inhibitors tested (this compound, KX1-005, KX1-174) [1] [2].
Dose-Response A dose-response relationship was confirmed, though specific concentration values are not provided in the available literature [2].
Noise Type Effective against both a 4-hour continuous noise (106 dB SPL) and an impulse noise exposure (155 dB SPL peak) [1].
Primary Outcomes Significantly reduced temporary (TTS) and permanent (PTS) threshold shifts, and attenuated outer hair cell loss [1] [2].

Detailed Experimental Protocol

The following protocol is adapted from the methods described in the research publications.

1. Drug Preparation and Formulation

  • Compound: this compound, provided by Kinex Pharmaceuticals [3].
  • Vehicle Solution: Prepare a solution of DMSO and buffered saline [1]. The specific ratio is not detailed but is standard for such applications.
  • Drug Solution: Dissolve this compound in the vehicle solution. The literature does not specify the exact concentration used but confirms a dose-response relationship was established [2].

2. Subject Preparation and Surgery

  • Animal Model: Adult chinchillas (400-600 g) [2].
  • Anesthesia: Anesthetize the animal using a regimen such as intramuscular injection of ketamine (60 mg/kg) and acepromazine (0.5 mg/kg) [3].
  • Round Window Membrane (RWM) Application:
    • Perform a postauricular incision to expose the bulla and locate the round window niche [2].
    • Using a micropipette, place a 30 µL drop of the this compound solution onto the round window membrane [1] [2].
    • Allow the solution to diffuse across the membrane for 30 minutes prior to noise exposure [3].
    • The contralateral ear can be treated with the vehicle alone as an internal control [1].

3. Noise Exposure Paradigms After the pre-treatment period, subject the animals to one of the following noise exposures:

  • Continuous Noise: A 4 kHz octave band noise at 106 dB SPL for 4 hours [1].
  • Impulse Noise: Impulses with a peak level of 155 dB SPL [3] [1].

4. Outcome Assessment

  • Hearing Function: Measure hearing thresholds pre- and post-exposure (e.g., at 1, 3, 5, 10, 15, and 20 days) using auditory evoked potentials recorded from electrodes in the inferior colliculus (IC) [3] [2].
  • Histological Analysis: At the study endpoint (e.g., 20 days post-exposure), euthanize the animals, extract the cochleae, and create cochleograms to quantify outer hair cell loss [1].

The following diagram illustrates the overall experimental workflow.

G Start Start: Animal Model (Adult Chinchilla) DrugPrep Drug Preparation This compound in DMSO/Saline Vehicle Start->DrugPrep Surgery Surgical Procedure Anesthesia & Bulla Exposure DrugPrep->Surgery Application Local Drug Delivery 30 µL drop on Round Window Surgery->Application Incubation Incubation Period 30 min pre-noise Application->Incubation NoiseExp Noise Exposure Incubation->NoiseExp NoiseCont Continuous Noise 4h @ 106 dB SPL NoiseExp->NoiseCont  Paradigm A NoiseImp Impulse Noise 155 dB SPL peak NoiseExp->NoiseImp  Paradigm B FuncAssess Functional Assessment Auditory Evoked Potentials NoiseCont->FuncAssess NoiseImp->FuncAssess HistoAssess Histological Assessment Cochleogram for OHC Loss FuncAssess->HistoAssess Analysis Data Analysis HistoAssess->Analysis

This compound Otoprotection Experimental Workflow

Key Considerations for Researchers

  • Critical Parameters: The 30-minute pre-treatment incubation period is crucial for drug diffusion and action [3]. The 30 µL volume is standardized for sufficient coverage of the round window membrane [1] [2].
  • Troubleshooting: Ensure the drop of solution remains on the RWM and does not drain away during the incubation period. Verify the patency of the round window membrane before application.
  • Future Directions: While this compound showed significant promise, subsequent research has identified other Src inhibitors, such as KX2-329 (a biaryl-based inhibitor), which also demonstrated significant protection against impulse noise, suggesting an avenue for further compound development [3].

References

KX1-004 preparation stock solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of KX1-004

The table below summarizes the fundamental chemical and solubility information for this compound necessary for solution preparation [1] [2] [3].

Property Description
CAS Number 518058-84-9 [1] [4] [3]
Molecular Formula C₁₆H₁₃FN₂O₂ [1] [5] [3]
Molecular Weight 284.29 g/mol [1] [5] [3]
Solubility in DMSO ~57-100 mg/mL (200.49-351.75 mM) [1] [2]
Solubility in Ethanol ~29 mg/mL (with gentle warming and sonication) [5] [2]
Solubility in Water Insoluble [5] [2]

Preparation of Stock Solutions

Standard Stock Solution (for in vitro use)

A common preparation method is to dissolve this compound in DMSO to create a concentrated stock solution.

  • Calculation: Determine the mass of compound needed for your desired concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution:
    • Mass (mg) = (50 mmol/L × 0.001 L) × 284.29 g/mol = 14.21 mg.
  • Weighing: Accurately weigh out the calculated mass of this compound powder.
  • Dissolution: Transfer the powder to a clean vial and add the required volume of anhydrous DMSO (e.g., 1 mL). Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect solubility. Use a freshly opened container for best results [1].
  • Mixing: Vortex the solution and/or use a ultrasonic water bath to aid in dissolving the solid completely until a clear solution is obtained [3].
  • Aliquoting and Storage: Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. While one source suggests aliquots can be stored at -20°C for up to one month [4], suppliers typically recommend storing the solution at -80°C for 1 year or at -20°C for 1 year [1] [3].
In Vivo Formulation

For animal studies, the DMSO stock solution must be further diluted with biocompatible solvents. The following protocol is recommended for a final working concentration of 2 mg/mL (7.04 mM) [3]:

  • Prepare DMSO Master Liquid: First, dissolve this compound powder in a small volume of DMSO to create a concentrated solution (e.g., 40 mg/mL) [3].
  • Sequential Dilution: For 1 mL of final in vivo solution, combine the solvents in the following order, ensuring the mixture is clear before adding the next component [3]:
    • 100 µL of DMSO master liquid (from step 1).
    • 400 µL of PEG300. Mix well.
    • 50 µL of Tween 80. Mix well.
    • 450 µL of saline (0.9% sodium chloride). Mix well until clear.
  • Alternative Formulation: Another cited protocol uses 10% DMSO + 90% Corn Oil. Dissolve the drug in DMSO first, then mix thoroughly with Corn Oil [1].
  • Usage: It is recommended to prepare and use the in vivo working solution on the same day [3].

Experimental Application in Hearing Loss Research

This compound has been investigated preclinically for preventing noise-induced hearing loss (NIHL). The table below summarizes key experimental details from these studies [6] [7].

Parameter Experimental Details
Animal Model Chinchilla [6] [7]
Primary Mechanism Non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with an IC₅₀ of 40 µM [1] [7] [2].
Dosage (In vivo) Effective against noise exposure at 50 mg/kg [1].
Local Application (Cochlea) 30 µM solution applied to the round window membrane 30 minutes prior to noise exposure [6] [7].
Key Findings Significant protection against noise-induced temporary and permanent hearing threshold shifts and outer hair cell loss [6] [7] [5].

The following diagram illustrates the general workflow for the in vivo application of this compound in an otoprotection study:

G Start Prepare this compound In Vivo Solution A Administer to Animal Model (e.g., 50 mg/kg systemic or 30 µM local to cochlea) Start->A B Wait 30 Minutes A->B C Expose to Hazardous Noise B->C D Evaluate Hearing Thresholds and Hair Cell Survival C->D

Important Handling Notes

  • For Research Use Only: this compound is intended for research purposes and is not for diagnostic or therapeutic use [1] [3].
  • Quality Control: It is good practice to verify the purity of the compound batch you receive, which is typically >99% [2] [3].
  • Stability: When stored properly as a powder at -20°C, the product is typically stable for at least 2-3 years [1] [4].

References

Biochemical and Application Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data and known applications of KX1-004 from the search results:

Property Value / Information Source / Context
Primary Target Src-protein tyrosine kinase (Src-PTK) [1] [2] [3]
IC₅₀ Value 40 µM [2] [4]
Mechanism Non-ATP competitive inhibitor [2] [3] [4]
Molecular Weight 284.29 g/mol [2] [4]
Chemical Formula C₁₆H₁₃FN₂O₂ [2] [4]

| Key Applications | • Protection from noise-induced hearing loss (NIHL) in chinchilla models. • Originally synthesized as an anti-cancer chemotherapeutic drug. | [3] [5] [4] | | Effective In Vivo Concentration | 30 µM (applied locally to the cochlea in animal studies) | [4] |

Experimental Workflow for Hearing Loss Research

The primary documented application of this compound is in preclinical research for preventing noise-induced hearing loss. The general experimental workflow from these studies can be summarized as follows:

Start Start: Animal Model Preparation (Chinchilla) A Pre-treatment: Local application of this compound (30 µM) to the cochlea Start->A B Noise Exposure: Impulse or continuous noise A->B C Post-exposure Assessment B->C D Hearing Function: Measure Threshold Shifts (TTS/PTS) C->D E Cochlear Morphology: Quantify Outer Hair Cell (OHC) Loss C->E F Mechanistic Analysis: Assess p53 Pathway Activation and Apoptosis C->F

Mechanism of Action in Hearing Protection

This compound targets the Src-protein tyrosine kinase (Src-PTK) pathway, which is implicated in noise-induced damage to sensory hair cells in the cochlea. The proposed protective mechanism involves:

Noise Noise Exposure Mech Mechanical Stress Noise->Mech ROS Oxidative Stress (Reactive Oxygen Species) Noise->ROS Src Src-PTK Activation Mech->Src ROS->Src Apoptosis Apoptosis Pathway Activation (e.g., p53) Src->Apoptosis HCDeath Hair Cell Death and Hearing Loss Apoptosis->HCDeath KX1 This compound Application (Inhibits Src-PTK) KX1->Src Inhibition

In Vitro Protocol Guidance

While a full cell-based assay protocol for this compound is not explicitly detailed in the search results, you can establish one based on standard practices for kinase inhibitors and the available data:

  • Stock Solution Preparation: this compound is soluble in DMSO at 57 mg/mL (200.49 mM) [2]. Prepare small aliquots of a 10-50 mM stock solution in DMSO and store at -20°C.
  • Working Concentration Range: For initial experiments, use a range of concentrations up to 40 µM (the published IC₅₀ value) [2] [4].
  • Cell-Based Assay Considerations:
    • Cell Lines: The in vivo research suggests relevance to sensory hair cell survival. Appropriate in vitro models could include hair cell-like cell lines or other cell lines responsive to Src-PTK signaling.
    • Treatment: Dilute the stock solution in cell culture medium. Ensure the final concentration of DMSO is the same in all treatment groups (typically ≤0.1% v/v).
    • Assay Readouts: To mirror the known biology, key endpoints could include:
      • Cell Viability: Use assays like MTT or WST-1 to quantify protection against noise/stress-induced cell death.
      • Apoptosis Markers: Measure caspase activation or DNA fragmentation.
      • Pathway Analysis: Assess phosphorylation of Src-PTK and downstream targets like p53 via Western blot [1].

Notes for Researchers

  • Solubility: this compound is insoluble in water. Use fresh, dry DMSO for stock solutions, and ensure proper dilution in aqueous buffers to avoid precipitation [2] [4].
  • Stability: Store the powder at -20°C. For long-term stability of stock solutions, follow standard practices for small molecule inhibitors, as specific data was not found.
  • Positive Controls: When designing assays for hearing loss protection, consider using other known protective agents mentioned in the literature, such as antioxidants or other Src inhibitors (e.g., KX2-329) for comparison [3].

References

Application Note: KX1-004 - Experimental Data and Protocols for Investigating Otoprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KX1-004

This compound is a non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with a reported IC₅₀ value of 40 µM [1] [2] [3]. Its potential as a therapeutic agent has been explored primarily in the context of noise-induced hearing loss (NIHL), where it has demonstrated significant protective effects in chinchilla models [4] [2] [5]. The compound functions by modulating intracellular signaling pathways associated with apoptosis triggered by noise exposure, specifically targeting Src-PTK, which is implicated in signaling both mechanical stress and metabolic changes in the cochlea [4].

Quantitative Data Summary

The following tables consolidate key quantitative information on this compound's biological activity and effective concentrations from published research.

Table 1: In Vitro Biological Activity of this compound

Property Value Experimental Context Source
IC₅₀ (Src-PTK) 40 µM Isolated enzyme assay [1] [2] [3]
Solubility in DMSO 57 - 100 mg/mL (200.49 - 351.75 mM) In vitro stock solution [1] [6]
Solubility in Ethanol ~29 mg/mL In vitro stock solution [1]
Solubility in Water Insoluble In vitro stock solution [1] [6]

Table 2: In Vivo Efficacy of this compound in Chinchilla NIHL Models

Administration Route Effective Concentration/Dose Noise Insult Key Protective Outcomes Source
Local (Round Window) 30 µM Continuous or 155 dB SPL impulse noise Up to 40 dB less TTS; 25 dB less PTS; significant reduction in OHC loss [4] [2]
Subcutaneous 50 mg/kg 4 kHz octave band noise at 100 dB SPL for 6h/day over 4 days 10-20 dB less TTS at day 1; ~10 dB less PTS by day 21 [3]

Experimental Protocols

In Vivo Animal Model: Protection Against Noise-Induced Hearing Loss

This protocol details the methodology used to evaluate the otoprotective efficacy of this compound in chinchillas, as described in multiple studies [4] [2] [3].

3.1.1 Materials
  • Test Subject: Chinchillas (400-700 g)
  • Compound: this compound
  • Vehicle: DMSO and buffered saline
  • Anesthetics: Ketamine (60 mg/kg) and Acepromazine (0.5 mg/kg)
  • Noise Exposure System: Capable of generating either a 4-hour continuous 106 dB SPL octave band noise centered at 4 kHz, or impulse noise with peak levels of 155 dB SPL [4] [2].
  • Hearing Assessment: Tucker-Davis Technologies (TDT) system with SigGen and BioSig software, Etymotic ER-1 earphone, and ER-7C probe tube microphone for calibration [4].
3.1.2 Procedure
  • Pre-Treatment Baseline Hearing Assessment: Measure baseline auditory evoked response thresholds at frequencies of 0.5, 1, 2, 4, and 8 kHz [4].
  • Drug Preparation and Administration:
    • Prepare a 30 µM solution of this compound in a vehicle of DMSO and buffered saline [4] [2].
    • Anesthetize the chinchilla.
    • Perform a post-auricular incision to access the middle ear and the round window membrane.
    • Apply a 30 µL drop of the this compound solution onto the round window membrane of one ear. The contralateral ear receives the vehicle alone as a control [4] [3].
    • Suturing the middle ear and allow the animal to recover.
  • Noise Exposure: Expose the animal to the predetermined traumatic noise (continuous or impulse) 30 minutes after drug application [4].
  • Post-Exposure Hearing Assessment: Measure auditory thresholds again at 1 hour, 24 hours, and up to 21 days post-exposure to determine temporary (TTS) and permanent threshold shifts (PTS) [4] [3].
  • Cochlear Histology: At the study endpoint (e.g., 20 days post-exposure), euthanize the animal, extract the cochleae, and create cochleograms to quantify the loss of outer hair cells (OHCs) [2] [3].

The workflow of this in vivo experiment is summarized in the following diagram:

G Start Start Experiment Baseline Measure Baseline Hearing Thresholds Start->Baseline Prepare Prepare this compound (30 µM in vehicle) Baseline->Prepare Administer Anesthetize & Apply This compound via Round Window Prepare->Administer Noise Expose to Traumatic Noise (30 mins post-application) Administer->Noise Control Apply Vehicle to Contralateral Ear (Control) Control->Noise Assess Measure Post-Exposure Hearing Thresholds Noise->Assess Histology Cochlear Extraction & Hair Cell Count Assess->Histology End Data Analysis Histology->End

In Vitro Src-PTK Inhibition Assay

While the specific biochemical assay protocol for this compound is not fully detailed in the provided results, its established IC₅₀ of 40 µM is derived from isolated Src-PTK assays [1] [2]. General principles for such assays involve:

  • Objective: To determine the concentration of this compound that inhibits 50% of Src-PTK enzyme activity (IC₅₀).
  • Key Components: Purified Src kinase enzyme, ATP, a specific peptide substrate, and detection reagents for phosphorylated products.
  • Procedure: The enzyme reaction is conducted in the presence of varying concentrations of this compound. The rate of substrate phosphorylation is measured, often via fluorescence or luminescence, and plotted against the inhibitor concentration to calculate the IC₅₀ value [1].

Mechanism of Action and Signaling Pathway

This compound exerts its otoprotective effects by non-competitively inhibiting Src-protein tyrosine kinase, a key player in the apoptotic signaling cascade triggered by noise exposure [1] [4]. Noise overexposure leads to mechanical stress and oxidative stress within the cochlea, generating reactive oxygen species (ROS) [4]. These stresses converge to activate pro-apoptotic pathways. This compound, by inhibiting Src-PTK, disrupts these downstream signals. This inhibition has been linked to a reduction in the activation (phosphorylation) of p53, a critical tumor suppressor protein that promotes apoptosis in response to cellular damage [5]. By attenuating this p53 pathway, this compound helps prevent the cascade of events leading to outer hair cell apoptosis, thereby preserving hearing function and cochlear structure [4] [5].

The following diagram illustrates this proposed protective mechanism:

G Noise Noise Insult Stress Cochlear Stress (Mechanical & Oxidative) Noise->Stress Src Src-PTK Activation Stress->Src p53 p53 Phosphorylation & Activation Src->p53 Apoptosis Outer Hair Cell Apoptosis p53->Apoptosis HearingLoss Hearing Loss Apoptosis->HearingLoss KX1 This compound Application Inhibit_Src Inhibits Src-PTK KX1->Inhibit_Src Block_p53 Attenuates p53 Activation Inhibit_Src->Block_p53 Leads to Block_p53->Apoptosis Inhibits Protection Protection from Hair Cell Loss Block_p53->Protection Protection->HearingLoss Prevents

Discussion and Research Implications

The data demonstrates that this compound provides significant protection against NIHL through a targeted mechanism. The dose-response relationship indicates efficacy at both locally applied low micromolar concentrations (30 µM) and systemically administered doses (50 mg/kg) [4] [3]. A key consideration for researchers is the compound's insolubility in water, necessitating the use of solvents like DMSO for in vitro and local in vivo studies [1] [6]. The exact shape of the dose-response curve (e.g., sigmoidal) for the otoprotective effects in vivo has not been fully elucidated in the available literature and represents an area for further investigation. The principle, however, aligns with fundamental toxicology concepts where the magnitude of a response is generally a function of the dose, often following a sigmoidal relationship where no effect is observed below a certain threshold until a response is initiated, which then plateaus at higher doses [7].

Future research should aim to:

  • Establish a complete dose-response curve for both hearing protection and hair cell survival.
  • Further elucidate the precise molecular link between Src inhibition and p53 downregulation in cochlear cells.
  • Investigate the therapeutic window and long-term safety profile of this compound.

References

KX1-004 hair cell apoptosis prevention method

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Overview of KX1-004

Aspect Details from Literature
Compound Name This compound [1]
Drug Class Indole-based, non-ATP competitive Src-protein tyrosine kinase (Src-PTK) inhibitor [1]
Biological Target pp60c-src (Src-PTK) [1]
Proposed Mechanism Inhibits Src-PTK signaling cascades activated by noise stress, preventing apoptotic cell death in cochlear hair cells [1]
Tested Model Chinchilla [1]
Route of Administration Local round window membrane diffusion (30 minutes prior to noise exposure) [1]
Key Efficacy Findings Significantly reduced noise-induced temporary threshold shift (TTS), permanent threshold shift (PTS), and outer hair cell (OHC) loss compared to vehicle control. Showed greater protection than other tested inhibitors (KX1-005, KX1-174) [1]

The following diagram illustrates the proposed mechanism of action for this compound and the general experimental workflow based on the studies reviewed:

G cluster_pathway Proposed Mechanism of this compound cluster_workflow General In Vivo Workflow (Chinchilla Model) Noise Noise MechanicalStress Mechanical Stress & ROS Production Noise->MechanicalStress SrcPTK Src-PTK Activation MechanicalStress->SrcPTK Apoptosis Apoptosis SrcPTK->Apoptosis HairCellDeath HairCellDeath Apoptosis->HairCellDeath KX1004 This compound KX1004->SrcPTK Inhibits PreTest Pre-test Hearing Thresholds (IC-ABR) Admin Local Drug Administration (Round Window Membrane Diffusion) PreTest->Admin Wait 30 Min Incubation Admin->Wait NoiseExp Impulse/Continuous Noise Exposure Wait->NoiseExp PostTest Post-test Hearing Thresholds & Histology NoiseExp->PostTest

Research Context and Alternative Strategies

The search results confirm that apoptosis is a significant mechanism in noise-induced hair cell loss [2] [3]. While detailed protocols for this compound are not available, the literature reveals a broader research context for preventing hair cell apoptosis.

  • Rationale for Src-PTK Inhibition: The rationale for using Src inhibitors like this compound is that noise-induced stress can activate Src-PTK. This kinase is involved in multiple pro-death signaling pathways, including those linked to loss of cell attachment (anoikis) and reactive oxygen species (ROS) generation. Inhibiting Src-PTK may therefore protect hair cells by blocking these downstream events [1].
  • Alternative Molecular Targets: Research has explored other therapeutic targets for hair cell protection. These include:
    • JNK Pathway Inhibition: The drug CEP-1347 has been shown to inhibit the JNK pathway and protect hair cells from noise and ototoxic drug damage [4].
    • PI3K/Akt Signaling Pathway: Activation of this pathway promotes hair cell survival. This can be achieved by inhibiting its negative regulator, PTEN [5] [6].
    • Antioxidants: Compounds like N-acetylcysteine (NAC) help combat oxidative stress, a key contributor to hair cell death [7].
    • Caspase Inhibitors: Directly inhibiting executioner enzymes of apoptosis, such as caspase-3, can reduce hair cell loss [7].

Suggestions for Further Investigation

Given that the available information is foundational rather than a detailed protocol, here are some steps you might take to acquire the necessary depth for application notes:

  • Consult Specialized Databases: Search patent literature (e.g., USPTO, Google Patents) using terms like "this compound", "Src inhibitor", and "otoprotection". Patents often contain detailed synthetic and experimental methodologies.
  • Review Broader Methodologies: The general methods for in vivo otoprotection testing are consistent. Key steps include: using an animal model (e.g., chinchilla, guinea pig), performing baseline hearing tests, applying the drug via local round window diffusion, exposing subjects to calibrated noise, and conducting post-exposure functional and histological analysis [1] [8].
  • Explore Commercial Sources: Investigate if this compound or its analogs are available from chemical suppliers specializing in research compounds. Vendor product information sometimes includes or references usage protocols.

References

KX1-004 reducing cisplatin ototoxicity protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: KX1-004 for Otoprotection

Objective: To evaluate the efficacy of the Src-Protein Tyrosine Kinase (Src-PTK) inhibitor this compound in reducing ototoxicity in pre-clinical models. Background: Src-PTK signaling is activated in the cochlea following acoustic trauma and is involved in cell death pathways leading to hearing loss [1]. Inhibition of Src-PTK has emerged as a promising strategy for protecting sensory hair cells. This compound is a non-ATP competitive inhibitor of pp60c-src and has demonstrated protective effects against noise-induced hearing loss [1] [2].

Experimental Protocol: Systemic Administration of this compound

This protocol outlines the systemic administration of this compound in a chinchilla model, based on established methods [2].

1. Test System and Pre-Testing

  • Subjects: Adult chinchillas (Chinchilla lanigera). Justify the use of this model due to its hearing frequency range and sensitivity overlapping with humans [3].
  • Pre-testing: Before inclusion in the study, confirm that all subjects have normal hearing by measuring auditory evoked potentials [1].

2. Drug Formulation and Dosage

  • Drug: this compound.
  • Dosage: 50 mg/kg of body weight [2].
  • Formulation: The search results do not specify the vehicle for subcutaneous administration. Researchers will need to determine a suitable sterile vehicle (e.g., saline, a solution of DMSO and saline) based on the compound's properties.
  • Control: A control group should receive an equivalent volume of the vehicle alone via the same route.

3. Dosing and Intervention Schedule

  • Route of Administration: Subcutaneous (SC) injection [2].
  • Timing: Administer once daily, 30 minutes prior to the ototoxic insult (e.g., noise exposure) [2].
  • Treatment Duration: The duration should align with the experimental ototoxicity model. In the referenced study, dosing continued for 4 days alongside a 4-day noise exposure [2].

4. Efficacy Assessment Hearing protection should be assessed by comparing treated and control groups using the following metrics:

  • Auditory Brainstem Response (ABR): Measure threshold shifts at multiple time points (e.g., pre-exposure, immediately post-exposure for temporary threshold shift, and weeks later for permanent threshold shift) across a range of frequencies [4] [1].
  • Cochlear Histology: Quantify the survival of sensory outer hair cells (OHCs) and inner hair cells (IHCs) after the final ABR measurement. This is typically done by phalloidin staining of the organ of Corti and counting hair cells [4] [1].

The experimental workflow for this protocol can be summarized as follows:

Subject Selection & Pre-testing Subject Selection & Pre-testing (Chinchillas, Normal Hearing) Drug/Vehicle Administration Drug/Vehicle Administration (50 mg/kg this compound, SC, 30 min pre-insult) Subject Selection & Pre-testing->Drug/Vehicle Administration Ototoxic Insult (e.g., Noise) Ototoxic Insult (e.g., Noise) Drug/Vehicle Administration->Ototoxic Insult (e.g., Noise) Functional Assessment (ABR) Functional Assessment (ABR) Ototoxic Insult (e.g., Noise)->Functional Assessment (ABR) Terminal Histology (Cochlea) Terminal Histology (Cochlea) Functional Assessment (ABR)->Terminal Histology (Cochlea)

Summary of Key Data from Pre-clinical Studies

The table below summarizes quantitative data from studies using Src inhibitors for hearing protection.

Inhibitor Model / Insult Dose & Route Key Efficacy Findings Citation
This compound Noise-Induced Hearing Loss (Chinchilla) 50 mg/kg, Subcutaneous 10-20 dB less Temporary Threshold Shift (TTS); ~10 dB less Permanent Threshold Shift (PTS) [2]
This compound Noise-Induced Hearing Loss (Chinchilla) Applied locally to round window Significant reduction in noise-induced TTS, PTS, and outer hair cell loss [1]
Src Inhibitor (Unspecified) Cisplatin Ototoxicity (Rat) Co-treatment with cisplatin Significantly reduced cisplatin-induced hearing loss without compromising antitumor effect [4] [5]

Critical Notes for Protocol Adaptation

  • Gap in Evidence for Cisplatin Model: The primary limitation is the lack of a specific protocol for this compound in a cisplatin model. The dosing regimen, timing, and potential interactions between this compound and cisplatin are unknown and would require careful empirical determination.
  • Mechanism of Action: The protective effect of Src inhibitors is hypothesized to work by blocking cell death pathways initiated by stress to hair cell connections (possibly anoikis) and by reducing the generation of reactive oxygen species (ROS) in the cochlea [1].
  • Safety and Tolerability: The systemic administration of this compound at 50 mg/kg (SC) was reported to cause no significant side effects like appetite loss, weight loss, or lethargy in chinchillas [2]. However, a full toxicological profile is not available.

Proposed Research Pathway for Cisplatin Ototoxicity

To develop a protocol for this compound against cisplatin ototoxicity, the following research path is suggested. The core question is whether to administer this compound systemically or locally.

cluster_systemic Systemic Administration Path cluster_local Local Administration Path Start Objective: Develop this compound Protocol vs. Cisplatin Route of Administration Decision Route of Administration Decision Start->Route of Administration Decision Route1 Route1 Route of Administration Decision->Route1 Systemic Route2 Route2 Route of Administration Decision->Route2 Local (Round Window) Dose-Ranging Study\n(Start with 50 mg/kg SC) Dose-Ranging Study (Start with 50 mg/kg SC) Route1->Dose-Ranging Study\n(Start with 50 mg/kg SC) Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment (ABR, Hair Cell Counts, Animal & Tumor Weights) Formulation Development\n(e.g., hydrogel) Formulation Development (e.g., hydrogel) Route2->Formulation Development\n(e.g., hydrogel) Timing Optimization\n(Pre vs. Co vs. Post Cisplatin) Timing Optimization (Pre vs. Co vs. Post Cisplatin) Dose-Ranging Study\n(Start with 50 mg/kg SC)->Timing Optimization\n(Pre vs. Co vs. Post Cisplatin) Assess Impact on Cisplatin\nAntitumor Efficacy Assess Impact on Cisplatin Antitumor Efficacy Timing Optimization\n(Pre vs. Co vs. Post Cisplatin)->Assess Impact on Cisplatin\nAntitumor Efficacy Determine Effective\nLocal Concentration Determine Effective Local Concentration Formulation Development\n(e.g., hydrogel)->Determine Effective\nLocal Concentration Biocompatibility & \nDurability Testing Biocompatibility & Durability Testing Determine Effective\nLocal Concentration->Biocompatibility & \nDurability Testing

Conclusion

This document provides a foundational application note and protocol for the Src inhibitor this compound, based on its proven efficacy against noise-induced hearing loss. The provided framework, along with the proposed research pathway, offers a starting point for researchers aiming to investigate the potential of this compound in mitigating cisplatin ototoxicity. All experimental work must be designed and conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.

References

KX1-004 optimal concentration for Src inhibition

Author: Smolecule Technical Support Team. Date: February 2026

KX1-004 Key Technical Data at a Glance

Parameter Details
Primary Target Src protein tyrosine kinase (Src-PTK) [1]
Mechanism Non-ATP competitive inhibitor [1] [2] [3]
Reported IC₅₀ 40 µM (for isolated Src-PTK) [1] [4] [3]
In Vivo Model (Hearing Loss) 50 mg/kg (subcutaneous injection); 30 µM (local application to the round window) [5] [3]
Solubility (DMSO) 50-100 mg/mL (~175-350 mM) [6] [2]
Solubility (Water) Insoluble [1] [6]
Molecular Weight 284.29 g/mol [1] [6] [2]
Molecular Formula C₁₆H₁₃FN₂O₂ [1] [6] [2]
Storage -20°C (powder); solutions stored at -20°C to -80°C and used within 1-2 months [6] [2] [4]

Experimental Protocols & Application Notes

The provided details can guide your experimental planning for using this compound.

In Vivo Formulation for Systemic Administration One study on noise-induced hearing loss administered this compound systemically via subcutaneous injection [5]. While the exact formulation for injection is not detailed, the general in vivo guidance from suppliers suggests the following for a 2 mg/mL solution [4]:

  • Solvent System: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
  • Preparation Method: Dissolve the compound sequentially in the solvents, ensuring the solution is clear before adding the next component. Sonication is recommended to aid dissolution.

In Vivo Formulation for Local Application For local application in hearing loss models, a 30 µM solution of this compound was used [3]. The solution was prepared in a vehicle of DMSO and buffered saline and applied directly to the round window membrane [5].

Cell-Based Assay Workflow Although a specific protocol for this compound is not provided, the general workflow from a related Src/tubulin inhibitor study (KX-01) can be adapted [7]. The diagram below outlines the key steps.

workflow Start Plate cells in 96-well plate A Incubate overnight (37°C, 5% CO₂) Start->A B Treat with this compound (Gradient concentrations) A->B C Incubate for 3 days (37°C, 5% CO₂) B->C D Add MTT reagent (Incubate 4 hours) C->D E Solubilize formazan crystals (DMSO) D->E F Measure absorbance at 540 nm E->F G Calculate IC₅₀ value F->G

Frequently Asked Questions

What is the optimal concentration for my cell-based assay? The optimal concentration is highly dependent on your specific cell line and experimental context. The reported IC₅₀ for the pure Src-PTK enzyme is 40 µM [1]. You should perform a dose-response curve, testing a range around this value (e.g., from low micromolar to 100 µM), to determine the effective concentration in your cellular model.

Why is my this compound precipitating in the aqueous buffer? this compound is highly insoluble in water [1] [6]. Always prepare a fresh, concentrated stock solution in DMSO first, and then dilute it into your aqueous assay buffer. The final DMSO concentration should be kept as low as possible (typically ≤0.5-1%) to maintain cell viability and avoid solvent effects.

How should I store this compound to ensure its stability?

  • Powder: Store desiccated at -20°C. Under these conditions, it is stable for at least 3 years [1] [6].
  • Solution (DMSO stock): Store at -20°C or -80°C and use within 1-2 years. Avoid repeated freeze-thaw cycles by preparing single-use aliquots [2] [4].

References

KX1-004 Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

For initial stock solution preparation, supplier data provides the solubility of KX1-004 in DMSO and ethanol, summarized in the table below.

Solvent Solubility Concentration Source
DMSO ≥10.1 mg/mL [1] or 57 mg/mL [2] ≥35.5 mM or 200.49 mM Apexbt / Selleckchem
Ethanol ≥3.55 mg/mL [1] or 29 mg/mL [2] ≥12.5 mM or 102.0 mM Apexbt / Selleckchem
Water Insoluble [1] [2] - Apexbt / Selleckchem

Key Considerations:

  • Supplier Variability: Note the significant difference in reported solubility values between suppliers. It is prudent to first verify the solubility at the lower concentration.
  • Solution Preparation: Selleckchem notes that moisture-absorbing DMSO can reduce solubility, so it is important to use fresh, dry DMSO [2].
  • Working Dilutions: After preparing the stock solution in DMSO, you will dilute it into your aqueous cell culture medium. The final DMSO concentration in your assay should be kept as low as possible.

General Guidance on DMSO Concentration in Cell Assays

Since a specific protocol for this compound is unavailable, you will need to empirically determine the safe final DMSO concentration for your specific experimental conditions. The following guidance, based on a recent systematic study, can inform your optimization process [3].

Factor Consideration & Finding
General Safe Concentration 0.3125% (v/v) DMSO showed minimal cytotoxicity across most tested cancer cell lines (HepG2, Huh7, HT29, SW480, MDA-MB-231) at 24, 48, and 72 hours [3].
Cell-Type Specificity Cytotoxicity at higher DMSO concentrations was variable depending on the cell type. For instance, the MCF-7 breast cancer line was an exception and showed sensitivity even at 0.3125% [3].
Exposure Duration The safe concentration limit can depend on the duration of cell exposure to the solvent [3].
Cytotoxicity Threshold A reduction in cell viability exceeding 30% relative to the control is considered indicative of cytotoxicity according to the ISO 10993-5:2009 standard [3].

Experimental Protocol for Determining Safe DMSO Concentration

You can adapt the following methodology, derived from the general study, to test the cytotoxicity of your final DMSO concentrations in the presence of your cells [3].

1. Prepare DMSO Dilutions

  • Prepare serial dilutions of DMSO in your complete cell culture medium. A suggested range to test includes 5%, 2.5%, 1.25%, 0.625%, and 0.3125% (v/v). Include a medium-only control (0% DMSO).

2. Cell Seeding and Treatment

  • Seed your cells in a 96-well plate at a density determined to be optimal for your cell line and assay duration. The referenced study found 2000 cells/well to be a good starting point for several cancer lines [3].
  • After a 24-hour adherence period, replace the medium with the DMSO-containing medium you prepared.

3. Assess Cell Viability (MTT Assay)

  • At your desired time points (e.g., 24, 48, 72 h), add 10 µL of MTT reagent to each well.
  • Incubate the plate for 4 hours at 37°C.
  • Dissolve the formed formazan crystals with 100 µL of solubilization solution.
  • Measure the absorbance at 570 nm, using a reference wavelength of 630 nm.

4. Data Analysis

  • Calculate cell viability for each DMSO concentration as a percentage of the viability in the 0% DMSO control.
  • Use the 30% viability reduction threshold as a benchmark for cytotoxicity [3].
  • The highest DMSO concentration that does not cause more than a 30% reduction in viability is considered safe for your assay conditions.

The workflow for this optimization process can be summarized as follows:

Start Start DMSO Optimization Prep Prepare DMSO Dilutions (5% to 0.3125% v/v) Start->Prep Seed Seed Cells in 96-Well Plate (e.g., 2000 cells/well) Prep->Seed Treat Treat Cells with DMSO Dilutions Seed->Treat Assay Perform MTT Assay at 24, 48, 72 hours Treat->Assay Analyze Analyze Viability Data (30% Reduction Threshold) Assay->Analyze Result Determine Safe DMSO Concentration for Assay Analyze->Result

Frequently Asked Questions

Q1: What is the maximum recommended final DMSO concentration for cell assays? While it is system-dependent, a concentration of 0.3125% (v/v) or lower is a good target, as it was found to be minimally toxic to a wide range of cell lines. You must validate this for your specific cells [3].

Q2: The this compound stock solution in DMSO is very concentrated. How do I add it to my cells without causing solvent toxicity? When preparing your working concentrations, perform serial dilutions. First, make an intermediate dilution of your high-concentration DMSO stock into culture medium, then add this intermediate to the cell culture well. This method ensures proper mixing and avoids locally high DMSO concentrations that could instantly damage cells.

Q3: My cell line is sensitive to DMSO. What are my alternatives? Ethanol is a common alternative solvent. This compound is also soluble in ethanol [1] [2]. However, note that ethanol itself can exhibit rapid, concentration-dependent cytotoxicity, potentially reducing viability by more than 30% even at 0.3125% [3]. You would need to perform a similar cytotoxicity screen for ethanol.

References

Stability & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability data and storage recommendations for KX1-004 from multiple supplier sources.

Property Specification / Recommendation
Appearance White to off-white solid[prediction: 1] [1]
Long-term Storage (Solid) -20°C (desiccated) [2] [3]
Stability (Solid) 36 months when lyophilized and stored at -20°C [3]
Solution Stability -20°C for 1 month (in DMSO) [2] [3]. Aliquot highly recommended to avoid repeated freeze-thaw cycles [2] [3].
Short-term Stability Can be shipped at room temperature; short-term room temperature storage is acceptable [4] [1]. For optimal stability, store at 2-8°C [1].
Solubility (DMSO) ~50-100 mg/mL (175.87 - 351.75 mM) [2] [4] [3]

Experimental Protocols & Handling

Here are detailed methodologies for preparing and using this compound in your experiments, based on the supplier data and cited research.

Preparation of Stock Solutions

The standard solvent for preparing stock solutions is DMSO [2] [4] [3]. Below is a preparation table for common concentrations.

Concentration Volume Mass of this compound Required
10 mM 1 mL 2.84 mg
50 mM 1 mL 14.21 mg
100 mg/mL 1 mL 100 mg
  • Weighing: Bring the vial to room temperature before opening to prevent condensation. Accurately weigh the required amount of this compound solid.
  • Dissolution: Transfer the compound to an appropriate vial and add the pre-calculated volume of DMSO.
  • Sonication: Sonicate the mixture if necessary to aid in dissolving the solid completely [2].
  • Aliquoting: Immediately upon dissolution, aliquot the stock solution into single-use vials.
  • Storage: Store the aliquots at -20°C and use within one month to prevent loss of potency [2] [3].
Preparation for Animal Studies

One cited study provides a protocol for in vivo application using subcutaneous injection [1].

  • Formula: 10% DMSO + 90% Corn Oil [2].
  • Procedure: Add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of Corn oil and mix evenly. This yields a clear working solution of 2.5 mg/mL [2].
  • Dosage: The study administered this compound subcutaneously at 50 mg/kg, 30 minutes prior to noise exposure [1].

Troubleshooting Common Issues

  • Unexpectedly Low Activity or Potency: This is most commonly due to the degradation of the compound in solution.
    • Solution: Ensure that stock solutions are not stored for longer than one month at -20°C. Strictly avoid multiple freeze-thaw cycles by using single-use aliquots. If the solution has been stored improperly, prepare a fresh stock from the solid compound.
  • Precipitation in Stock Solution:
    • Solution: Warm the vial to room temperature and vortex it thoroughly. If the precipitate does not dissolve, briefly sonicate the solution. Note that the solubility in DMSO is high (~50-100 mg/mL), so precipitation suggests storage conditions may have been compromised or the concentration is beyond the solubility limit.

Stability Workflow and Drug Mechanism

For a visual guide to the stability management procedures and the pharmacological action of this compound, please refer to the following diagrams.

kx1_stability Start This compound Solid StorageSolid Storage at -20°C (Desiccated) Start->StorageSolid PrepSol Prepare Stock Solution (in DMSO) StorageSolid->PrepSol Aliquot Aliquot Solution (Single-use volumes) PrepSol->Aliquot StorageSol Storage at -20°C Aliquot->StorageSol Use Use in Experiment (Within 1 Month) StorageSol->Use

kx1_mechanism Noise Hazardous Noise Exposure SrcAct Activates Src-PTK Signaling Cascade Noise->SrcAct Apoptosis Initiates Apoptosis in Cochlear Cells SrcAct->Apoptosis HearingLoss Noise-Induced Hearing Loss (NIHL) Apoptosis->HearingLoss KX1 This compound Application SrcInhibit Inhibits Src-PTK (Non-ATP Competitive) KX1->SrcInhibit IC₅₀ = 40 µM SrcInhibit->Apoptosis Inhibits Protection Protects Cochlea Reduces Threshold Shift SrcInhibit->Protection

Key Takeaways

  • Stability is Time-Limited in Solution: The solid form is stable for years when stored correctly at -20°C, but solutions in DMSO have a limited shelf life of one month even at -20°C.
  • Aliquoting is Critical: The most important practice to maintain potency is to aliquot the DMSO stock solution immediately after preparation to minimize freeze-thaw cycles.
  • Verify Before Use: If a stock solution is old or has undergone multiple freeze-thaws, it is advisable to prepare a fresh one to ensure experimental consistency and reliability.

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to frequent issues encountered when using KX1-004.

Question/Topic Key Points & Potential Causes of Variability
What is the reported IC₅₀ value? The IC₅₀ is 40 μM in isolated Src-PTK assays [1] [2] [3]. Variability can arise between different biochemical assay conditions.
Does it compete with ATP? No. This compound is a non-ATP competitive inhibitor [1] [4] [5]. Its activity may be less affected by cellular ATP concentration fluctuations compared to ATP-competitive inhibitors.

| What are the common in vivo dosing regimens? | Two primary methods are reported:

  • Local application: 30 μM solution applied to the round window membrane [1] [4] [5].
  • Systemic administration: Subcutaneous injection at 50 mg/kg [3] [6]. The choice of route can significantly impact outcomes. | | Why is protection against hearing loss variable? | The degree of protection can depend on the type of noise exposure (continuous vs. impulse) [5] and the specific parameters of the exposure (intensity, duration). Consistent results are best achieved by strictly controlling these factors. | | How should the compound be stored and handled? | The solid powder should be stored at -20°C [1] [3]. Solutions in DMSO should be stored at -80°C and are best used fresh to avoid freeze-thaw cycles, which can degrade the compound [1] [6]. |

Experimental Protocols from Key Studies

For your reference, here are the summarized methodologies from published studies that have successfully used this compound.

Protocol Aspect Harris et al. (2005) - Local Application [4] [5] Bielefeld et al. (2005) - Systemic Administration [3]
Subject Chinchillas Chinchillas
Drug Preparation Solution in DMSO and buffered saline [4]. Prepared for subcutaneous injection [3].
Dosage & Administration 30 μL of a 30 μM solution applied directly to the round window membrane 30 minutes before noise exposure [4]. 50 mg/kg, administered subcutaneously 30 minutes prior to noise exposure [3].

| Noise Exposure | Two types: • Continuous: 4h of 4 kHz octave band noise at 106 dB SPL. • Impulse: Peak levels of 155 dB SPL [5]. | 4 kHz octave band noise at 100 dB SPL for 6 hours/day for 4 days [3]. | | Key Outcome Measures | • Auditory Evoked Response thresholds. • Threshold Shift (TTS/PTS). • Outer Hair Cell (OHC) loss via cochleograms [4] [5]. | • Evoked Response from chronic electrodes in Inferior Colliculi. • Threshold Shift (TTS/PTS) measured at day 1 and day 21 [3]. |

Experimental Workflow and Mechanism of Action

To help you visualize the overall experimental process and how this compound works, please refer to the following diagrams.

workflow Start Start Experiment Prep Prepare this compound Solution Start->Prep Admin Administer to Subject (30µM local or 50mg/kg systemic) Prep->Admin Noise Apply Noise Exposure (Continuous or Impulse) Admin->Noise Measure Measure Outcomes: - Hearing Thresholds - Hair Cell Survival Noise->Measure Analyze Analyze Data Measure->Analyze

The diagram below illustrates the proposed biological mechanism by which this compound protects against noise-induced hearing loss.

mechanism Noise Noise Exposure Mech Mechanical Stress & ROS Generation Noise->Mech Src Activates Src-PTK Signaling Mech->Src Death Apoptotic Cell Death (Hair Cell Loss) Src->Death HearingLoss Hearing Loss Death->HearingLoss KX1 This compound Application Inhibit Inhibits Src-PTK KX1->Inhibit Inhibit->Src  Inhibits Protect Protection Against Hair Cell Loss Inhibit->Protect HearingProtect Reduced Hearing Loss Protect->HearingProtect

Key Considerations for Minimizing Variability

To ensure consistent and reproducible results in your experiments, please pay close attention to the following:

  • Solubility and Solvent Preparation: this compound is highly soluble in DMSO (≥100 mg/mL) [1] but essentially insoluble in water [6]. For in vivo studies, the stock DMSO solution is often further diluted in vehicles like PEG300, Tween-80, and saline [1] [6]. Always use freshly prepared solutions and follow the published sequential dilution protocols precisely to avoid precipitation.
  • Validating Your Model: The protective efficacy of this compound was demonstrated in specific noise trauma models. Ensure your experimental model of hearing loss (e.g., noise type, intensity, duration) is appropriate. The compound has shown protection against both continuous [5] and impulse noise [4].
  • Inclusion of Proper Controls: The cited studies consistently used a within-subject design, where one ear was treated with the drug and the contralateral ear received the vehicle alone [4] [5]. This powerful design helps control for inter-individual variability in noise susceptibility.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key solubility data for KX1-004, which is essential for planning your experiments [1] [2].

Solvent Solubility Notes
DMSO ≥ 40 mg/mL (140.6 mM) [2] / 100 mg/mL (351.75 mM) [1] The go-to solvent for preparing a concentrated stock solution. Solutions are stable for 1 year at -20°C or 6 months at -80°C [1] [2].
Ethanol (EtOH) ≥ 3.55 mg/mL (with gentle warming and ultrasonic) [3] An alternative solvent, though higher concentrations may require assisted dissolution.
Water < 1 mg/mL [2] Practically insoluble; not suitable for direct dissolution.

For in vivo applications, the concentrated stock solution in DMSO must be further diluted into a biocompatible solvent system. Below are two standard formulations from the supplier's documentation [1] [2].

Formulation Composition Final Conc. Example
Formulation 1 (Aqueous) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300 → mix. Add 50 µL Tween-80 → mix. Add 450 µL saline → final volume of 1 mL at 2.5 mg/mL [1] [2].
Formulation 2 (Oil-based) 10% DMSO + 90% Corn Oil Add 100 µL of 25 mg/mL DMSO stock to 900 µL of corn oil → mix thoroughly for a clear solution at 2.5 mg/mL [1] [2].

This workflow diagram outlines the decision process for preparing this compound solutions:

G This compound Solution Preparation Workflow Start Start: Plan this compound Experiment SolventDecision Application? Start->SolventDecision InVitro In Vitro SolventDecision->InVitro   InVivo In Vivo SolventDecision->InVivo   DMSOStock Prepare Stock in DMSO (40-100 mg/mL) InVitro->DMSOStock AqueousForm Dilute into Aqueous Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) InVivo->AqueousForm  Preferred OilForm Dilute into Oil Formulation (10% DMSO, 90% Corn Oil) InVivo->OilForm  If needed Use Proceed with Experiment DMSOStock->Use AqueousForm->Use OilForm->Use

Experimental Protocol for Otoprotection Research

The methodology below is adapted from a peer-reviewed study that demonstrated the efficacy of this compound in protecting against noise-induced hearing loss (NIHL) in chinchillas [4]. This can serve as a reference for your own in vivo experimental design.

  • 1. Drug Preparation: Prepare a solution of this compound for application. The cited study used a concentration of 30 µM delivered directly to the cochlea [4].
  • 2. Pre-treatment: Administer the drug 30 minutes prior to the noise exposure. In the referenced study, this was done by allowing the solution to diffuse across the round window membrane of the chinchillas [4].
  • 3. Noise Exposure: Expose the subject to the intended hazardous noise. The study used both continuous noise and impulse noise with peak levels of 155 dB SPL [4].
  • 4. Hearing Assessment: Measure hearing sensitivity using auditory evoked potentials. Thresholds are typically measured at frequencies such as 0.5, 1, 2, 4, and 8 kHz before and after exposure to quantify the temporary (TTS) and permanent (PTS) threshold shifts [4].
  • 5. Histological Analysis: After the experiment, evaluate cochlear damage by quantifying the loss of outer hair cells (OHCs), a key pathology in NIHL [4].

Frequently Asked Questions

What is the typical working concentration of this compound for in vivo studies? Dosage can vary by model and application. Studies have reported using a 30 µM solution for local cochlear delivery and a systemic dose of 50 mg/kg administered subcutaneously [1] [4] [2].

The compound is not dissolving properly in my secondary solvent. What should I check?

  • Verify your stock solution: Ensure your primary stock in DMSO is fully dissolved and clear.
  • Follow the sequence: When preparing formulations like the aqueous one, it is critical to add co-solvents in the specified sequence (DMSO → PEG300 → Tween-80 → Saline) to prevent precipitation [1] [2].
  • Use assisted dissolution: For solvents like ethanol, the supplier notes that "gentle warming and ultrasonic" treatment can be necessary to achieve dissolution [3].

What is the mechanism of action of this compound? this compound is a potent and non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with an IC₅₀ of 40 µM. By inhibiting the Src signaling pathway, which is involved in apoptosis triggered by noise stress, it protects cochlear hair cells from death, thereby preventing hearing loss [1] [3] [4].

References

KX1-004 handling precautions laboratory

Author: Smolecule Technical Support Team. Date: February 2026

KX1-004 Fact Sheet

For a quick overview, here are the key chemical and biological characteristics of this compound.

Property Description
CAS Number 518058-84-9 [1]
Molecular Formula C₁₆H₁₃FN₂O₂ [1]
Molecular Weight 284.29 g/mol [1]
Biological Activity Potent and non-ATP competitive Src-protein tyrosine kinase (PTK) inhibitor (IC₅₀ = 40 μM). Protects the cochlea from noise-induced hearing loss (NIHL) [1].
Appearance White to off-white solid [1]
Research Use Only Not for human diagnostic or therapeutic use [1]

Handling & Storage Protocols

Proper handling and storage are critical for experimental reproducibility and safety.

Aspect Guidelines & Precautions
General Handling Handle as a controlled substance; sale may be restricted in your territory. Assume all chemicals are toxic and use personal protective equipment (PPE): lab coat, gloves, and safety glasses [1].
Solubility Soluble in DMSO (100 mg/mL, 351.75 mM). Solution preparation requires ultrasonication. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened containers [1].
Storage (Powder) -20°C (3 years) or 4°C (2 years) [1].
Storage (Solution) -80°C (2 years) or -20°C (1 year). Aliquot to avoid repeated freeze-thaw cycles [1].

In Vivo Experimental Application

The following methodology is adapted from published research on using this compound to prevent noise-induced hearing loss in chinchillas [2]. This can serve as a reference for your own in vivo study design.

1. Drug Preparation for In Vivo Use Prepare a stock solution of this compound in DMSO. For administration, use one of the following solvent systems to improve solubility and bioavailability [1]:

  • Protocol 1 (Recommended for short-term): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This yields a clear solution at ≥ 2.5 mg/mL.
  • Protocol 2 (For chronic administration > half a month): 10% DMSO + 90% Corn Oil. This yields a clear solution at ≥ 2.5 mg/mL.

2. Animal Model & Administration

  • Model: Adult chinchillas (400-700 g).
  • Anesthesia: Use a combination of Ketamine (60 mg/kg) and Acepromazine (0.5 mg/kg) administered intramuscularly to achieve a deep plane of anesthesia.
  • Route: Local cochlear delivery via round window membrane (RWM) diffusion.
  • Procedure: Perform a post-auricular incision to expose the round window niche. Pipette the this compound solution (e.g., 30 µM concentration) directly onto the round window membrane 30 minutes prior to noise exposure [2].

3. Noise Exposure & Efficacy Assessment

  • Exposure: Subject animals to hazardous impulse noise with peak levels of 155 dB SPL [2].
  • Hearing Assessment: Measure auditory function using Auditory Evoked Response (ABR) thresholds. Electrodes are surgically implanted in the Inferior Colliculus (IC) for recording. Test frequencies typically range from 0.5 to 8 kHz [2].
  • Histological Analysis: After sacrifice, quantify Outer Hair Cell (OHC) loss on the cochlear basilar membrane to assess protective efficacy. Ears treated with this compound show significantly less noise-induced temporary threshold shift (TTS), permanent threshold shift (PTS), and OHC loss compared to controls [1] [2].

This experimental workflow can be visualized as follows:

G Start Start Experiment Prep Drug Preparation This compound in vehicle Start->Prep Admin Cochlear Administration RWM diffusion, 30 min pre-noise Prep->Admin Noise Noise Exposure Impulse noise (155 dB SPL) Admin->Noise AssessH Hearing Assessment ABR threshold shifts Noise->AssessH AssessHIS Histological Analysis OHC loss quantification AssessH->AssessHIS Result Result Analysis Protected vs Control AssessHIS->Result

Frequently Asked Questions (FAQs)

Q1: What is the primary protective mechanism of this compound? A1: this compound is a potent and selective inhibitor of Src-protein tyrosine kinase (Src-PTK), which is involved in intracellular apoptotic signaling pathways. By inhibiting Src, this compound interrupts the cell death cascade triggered by noise-induced stresses like mechanical damage and reactive oxygen species (ROS), thereby protecting cochlear hair cells from apoptosis [2].

Q2: Why is my this compound solution precipitating, and how can I prevent it? A2: Precipitation can occur if the stock solution is improperly prepared or if the DMSO used is old and has absorbed moisture. Always use freshly opened, anhydrous DMSO. When preparing working solutions for in vivo studies, follow the recommended solvent protocols (e.g., using PEG300, Tween-80, and Saline) and use sonication to aid dissolution. Avoid introducing water into the stock DMSO solution [1].

Q3: How does this compound compare to other Src inhibitors for otoprotection? A3: Research indicates that not all Src inhibitors offer equal protection. This compound has shown significant protective effects. Another biaryl-based inhibitor, KX2-329, demonstrated similar efficacy. However, other compounds like the indole-based KX1-141 and the ATP-competitive KX2-328 did not show statistically significant protection in the same impulse noise model, highlighting that the protective effect is structure- and mechanism-dependent [2].

Troubleshooting Guide

Issue Potential Cause Solution
Low Compound Solubility Hygroscopic DMSO; incorrect solvent vehicle. Use new, dry DMSO for stock. For in vivo studies, use the recommended co-solvent systems (e.g., PEG300/Tween-80/Saline) [1].
High Variability in In Vivo Results Inconsistent RWM application technique; improper dosing. Standardize the surgical procedure for drug application onto the round window. Precisely control the volume and concentration of the applied solution [2].
No Observed Protective Effect Wrong inhibitor type for the model; incorrect biological target. Confirm that your experimental model involves Src-dependent apoptosis. Consider that ATP-competitive Src inhibitors (e.g., KX2-328) may not be effective, while non-competitive ones like this compound are [2].

Otoprotection Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound provides protection against noise-induced hearing loss.

G Noise Hazardous Noise Exposure Stress Cochlear Stress (Mechanical, ROS) Noise->Stress Src Src-Protein Tyrosine Kinase (Src-PTK) Activation Stress->Src Apoptosis Apoptosis Signaling Cascade Src->Apoptosis OHCLoss Outer Hair Cell Loss Hearing Loss Apoptosis->OHCLoss Inhibitor This compound Intervention (Src Inhibitor) Inhibitor->Src Inhibits

References

KX1-004 reconstitution problems troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

KX1-004 Solubility & Stock Preparation

The core challenge with this compound is its low solubility in aqueous solutions. The table below summarizes its solubility in different solvents, which is critical for planning your experiments [1] [2] [3].

Solvent Solubility Notes and Considerations

| DMSO | ≥ 40 mg/mL (~140 mM) [1] ~60 mg/mL (~211 mM) [3] | Primary solvent for stock solutions. Use sterile, high-quality DMSO. | | Water | < 1 mg/mL [1] | Not suitable for preparing stock solutions. | | Ethanol | N/A [1] | Information not reliably available; use with caution. |

For in vivo studies, the compound must be further diluted in a co-solvent system. The following formulations have been referenced, and preparing them in the correct sequence is vital [1] [3]:

  • Formulation 1 (for injection): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
  • Formulation 2 (oil-based): 10% DMSO + 90% Corn Oil

Step-by-Step Reconstitution Protocols

For In Vitro Studies (Stock Solution in DMSO)
  • Calculate and Measure: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 40-60 mg/mL in DMSO).
  • Warm and Solubilize: Bring the vial to room temperature. Add the calculated volume of pure DMSO and warm the tube to 37°C.
  • Sonicate: Sonication is recommended to achieve a clear solution. Briefly vortex the mixture after sonication to ensure homogeneity [2] [3].
  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (about one month) or -80°C for longer storage (up to six months) [1] [4].
For In Vivo Studies (Working Solution for Injection)

The following workflow outlines the process for preparing a solution suitable for animal administration, using the common "10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline" formulation as an example.

G Start Start: Prepare DMSO Stock Step1 Add DMSO Stock to PEG300 Start->Step1 Sequentially Add Step2 Add Tween 80 Step1->Step2 Sequentially Add Step3 Add Saline Step2->Step3 Sequentially Add Final Final Working Solution Step3->Final

Example Preparation: If you need 1 mL of a 2.5 mg/mL working solution [1]:

  • Prepare a 25 mg/mL stock solution in DMSO.
  • Add 100 µL of this stock to 400 µL of PEG300 and mix well.
  • Add 50 µL of Tween-80 to the mixture and mix well.
  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

> Critical: Always prepare in vivo formulations freshly on the day of use for optimal results and stability [1].

Troubleshooting Common Problems

  • Precipitation in Stock Solution: If crystals form in your DMSO stock, warm the vial to 37°C and sonicate it again. If the problem persists, consider making a fresh stock at a slightly lower concentration.
  • Cloudiness in Aqueous/Oil Formulations: This is a sign of precipitation. Ensure you are adding the co-solvents sequentially and in the correct order, mixing thoroughly at each step. Do not mix the solvents in a different order or combine them before adding the drug.
  • Loss of Biological Activity: This can result from improper storage or repeated freeze-thaw cycles. Always aliquot stock solutions and avoid more than 1-2 freeze-thaw cycles [2].

Verifying Biological Activity

After successful reconstitution, you can verify the activity of this compound using established protocols. It is a Src-PTK inhibitor with a reported IC50 of 40 µM [1] [2] [4]. A referenced kinase assay protocol involves an HTRF assay that measures ATP-dependent phosphorylation of a biotinylated peptide substrate in the presence of the inhibitor [3].

References

KX1-004 validation studies noise-induced hearing loss

Author: Smolecule Technical Support Team. Date: February 2026

KX1-004 vs. L-NAC: A Comparative Overview

The table below summarizes the core experimental data from a study that directly compared the protective effects of this compound and L-NAC (N-L-acetylcysteine) against noise-induced hearing loss [1].

Feature This compound L-NAC
Drug Type Src-protein tyrosine kinase (Src-PTK) inhibitor [1] Antioxidant (pro-glutathione drug) [1]
Mechanism of Action Inhibits Src-PTK signaling pathway [1] Reduces oxidative stress [1]
Administration Route Subcutaneous injection [1] Intraperitoneal injection [1]
Dosage 50 mg/kg [1] 325 mg/kg [1]
Protective Efficacy (PTS) ~10 dB less Permanent Threshold Shift (PTS) than controls [1] ~10 dB less Permanent Threshold Shift (PTS) than controls [1]
Key Advantage Achieved comparable protection at a significantly lower concentration than L-NAC [1] Well-studied antioxidant mechanism [1]

Detailed Experimental Protocol

The comparative data in the table above was generated under the following experimental conditions [1]:

  • Animal Model: The study used animals (specific species not detailed in the abstract) with surgically implanted chronic electrodes in the inferior colliculi to estimate hearing.
  • Noise Exposure Protocol: Animals were exposed to a 4 kHz octave band of noise at 100 dB SPL for 6 hours per day for 4 consecutive days.
  • Drug Administration Schedule: Both drugs were administered once daily, 30 minutes prior to the onset of noise exposure.
  • Hearing Assessment: Hearing function was evaluated by measuring the evoked response from the inferior colliculi. Threshold shifts were recorded at Day 1 (Temporary Threshold Shift, TTS) and Day 21 (Permanent Threshold Shift, PTS).
  • Safety Observations: The study reported no significant side effects like appetite loss, weight loss, or lethargy related to either drug treatment.

Key Insights and Context

  • Comparative Efficacy: The study concluded that this compound produced at least as much protection as L-NAC but at a significantly lower concentration, highlighting its potential as a potent therapeutic agent [1].
  • Mechanism Context: While the exact signaling pathway for this compound in the cochlea is not detailed in the search results, other research shows that multiple pathways like MAPK/ERK and PI3K/Akt are crucial for hair cell survival [2]. This compound, as a Src inhibitor, likely interferes with stress-induced apoptotic pathways in hair cells. The following diagram outlines the general signaling pathways involved in hair cell damage and survival, within which this compound is hypothesized to act.

G cluster_stimuli External Stressors (Noise, Ototoxins) cluster_pathways Key Signaling Pathways in Hair Cells cluster_outcomes Cellular Outcome Noise Noise OxidativeStress Oxidative Stress/ROS Noise->OxidativeStress JNK_p38 JNK/p38 (Pro-Apoptotic) OxidativeStress->JNK_p38 Src_PTK Src-PTK Signaling (Pro-Apoptotic?) OxidativeStress->Src_PTK Potential Activation PI3K_Akt PI3K/Akt (Pro-Survival) HairCellSurvival HairCellSurvival PI3K_Akt->HairCellSurvival ERK ERK1/2 (Pro-Survival) ERK->HairCellSurvival HairCellApoptosis HairCellApoptosis JNK_p38->HairCellApoptosis Src_PTK->HairCellApoptosis KX1_004 This compound (Src Inhibitor) KX1_004->Src_PTK Inhibits

References

Comparative Performance of KX1-004 and Other Src Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available experimental data for KX1-004 and other Src-PTK inhibitors, largely from studies on preventing noise-induced hearing loss (NIHL) in chinchillas [1] [2] [3].

Inhibitor Name Core Structure Src Inhibition Mechanism Key Experimental Findings & Relative Performance
This compound Indole-based Non-ATP competitive [2] [3] Most effective in early studies: greatest protection against hearing loss and hair cell loss from both continuous and impulse noise [2].
KX1-174 Indole-based Non-ATP competitive [2] Provided protection, but less effective than this compound [2].
KX1-141 Indole-based Non-ATP competitive [1] [3] Did not show statistically significant protection from impulse noise [1] [3].
KX2-329 Biaryl-based Non-ATP competitive; also inhibits tubulin polymerization [1] [3] Showed significant protection from impulse noise, comparable to this compound [1] [3].
KX2-328 Not specified ATP-competitive [1] [3] Did not show statistically significant protection from impulse noise [1] [3].

Detailed Experimental Data and Context

The data in the table above comes from specific experimental setups. Here is a deeper look into the methodologies and findings.

  • Experimental Protocol for NIHL Studies: The general protocol involved pre-treating chinchilla cochleae by delivering the drug solution across the round window membrane 30 minutes before noise exposure [1] [2]. Hearing sensitivity was measured using auditory evoked responses from electrodes in the inferior colliculi, and sensory cell loss was quantified by counting outer hair cells (OHCs) after the experiment [1] [2].
  • Dose-Response of this compound: One study established a dose-response curve for this compound, testing concentrations of 50, 100, and 200 µM. The 50 µM dose provided protection that was not significantly different from the control group. The 100 µM and 200 µM doses offered the highest and statistically equivalent levels of protection, indicating the effective concentration range [2].
  • IC₅₀ and GI₅₀ Data: While direct IC₅₀ values for this compound in isolated enzyme assays are not fully detailed in the searched articles, some context is provided for other inhibitors:
    • This compound: An analog with a similar structure was reported to have an IC₅₀ of ~40 µM in an isolated Src-PTK assay [2].
    • KX2-329: Inhibits Src-driven cell growth with a GI₅₀ (50% growth inhibition) of 35 nM [1] [3].
    • KX2-328: Inhibits Src-driven cell growth with a GI₅₀ of 14 nM [1] [3].

The following diagram illustrates the proposed mechanism by which Src inhibition protects hair cells, and highlights where the more effective KX inhibitors (this compound, KX2-329) interrupt the cell death pathway.

G cluster_triggers Noise Exposure Triggers Mechanical Stress Mechanical Stress Cell Detachment (Anoikis) Cell Detachment (Anoikis) Mechanical Stress->Cell Detachment (Anoikis) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Src Activation Src Activation Reactive Oxygen Species (ROS)->Src Activation Cell Detachment (Anoikis)->Src Activation Downstream Pro-Apoptotic Signaling Downstream Pro-Apoptotic Signaling Src Activation->Downstream Pro-Apoptotic Signaling Caspase Activation Caspase Activation Downstream Pro-Apoptotic Signaling->Caspase Activation Outer Hair Cell Apoptosis Outer Hair Cell Apoptosis Caspase Activation->Outer Hair Cell Apoptosis This compound / KX2-329 This compound / KX2-329 Src Inhibition Src Inhibition This compound / KX2-329->Src Inhibition Non-ATP Competitive Src Inhibition->Downstream Pro-Apoptotic Signaling Blocks Note: ATP-competitive inhibitor\nKX2-328 was not protective Note: ATP-competitive inhibitor KX2-328 was not protective Note: ATP-competitive inhibitor\nKX2-328 was not protective->Src Activation

Interpretation of Key Findings for Researchers

  • Mechanism of Action is Crucial: The superior performance of This compound and KX2-329 (non-ATP competitive) over KX2-328 (ATP-competitive) suggests that inhibiting Src by binding outside the highly conserved ATP-pocket may be a more effective strategy in this specific otoprotective context, potentially due to higher selectivity or ability to disrupt protein-protein interactions [1] [3].
  • Multi-Targeting Potential: The effectiveness of KX2-329 is also attributed to its dual inhibition of both Src and tubulin polymerization [1] [3]. This suggests that a polypharmacology approach, where a compound hits multiple targets, can be advantageous.
  • Structural Activity Relationship (SAR): The finding that KX1-141 (a more complex indole-based compound) was not protective, while the simpler This compound was highly effective, highlights the sensitivity of Src inhibition to specific chemical modifications [1] [2] [3].

References

Comparative Otoprotective Efficacy of KX1-004 and Other Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for KX1-004 and other relevant compounds.

Compound Primary Mechanism Key Experimental Findings Tested Model (Injury Type) Administration

| This compound | Non-ATP competitive Src-PTK inhibitor (IC₅₀ = 40 µM) [1] [2] | • Up to 40 dB less TTS and 25 dB less PTS than controls [3]. • ~10-20 dB reduction in TTS/PTS vs. controls, similar to L-NAC but at a much lower dose [1] [4]. • Reduced cisplatin ototoxicity without compromising its antitumor effect [1] [5]. | Chinchilla (Noise) [2] [3]; Rat (Cisplatin) [5] | Local (round window); Systemic (subcutaneous) [1] [4] | | L-NAC | Antioxidant (precursor to glutathione) | • 10-20 dB less TTS and an average of 10 dB less PTS vs. controls [4]. | Chinchilla (Noise) [4] | Systemic (intraperitoneal) [4] | | KX1-005 | Non-ATP competitive Src-PTK inhibitor | • Provided protection from noise, but was less effective than this compound [2]. | Chinchilla (Noise) [2] | Local (round window) [2] | | KX2-329 | Non-ATP competitive Src & tubulin polymerization inhibitor | • Showed significant protection against impulse noise, comparable to this compound [6] [7]. | Chinchilla (Impulse Noise) [6] [7] | Local (round window) [6] | | KX1-141 | Non-ATP competitive Src-PTK inhibitor | • Did not show statistically significant protection from impulse noise [6] [7]. | Chinchilla (Impulse Noise) [6] [7] | Local (round window) [6] |

Mechanism of Action and Signaling Pathways

This compound and other Src inhibitors target a key early step in the process of noise-induced hair cell death.

Noise exposure causes two primary types of stress in the cochlea:

  • Mechanical Stress: This can tear the delicate connections between hair cells and their supporting structures [2] [7].
  • Metabolic Stress: This leads to a harmful overproduction of Reactive Oxygen Species (ROS) [2] [7].

Both of these stressors can converge to activate Src-PTK. Once activated, Src triggers downstream signaling cascades that ultimately lead to apoptosis (programmed cell death) of outer hair cells (OHCs), which are critical for hearing [2] [7]. This compound works by inhibiting Src-PTK, thereby interrupting these cell death signals and preserving hair cells [2]. KX2-329 has a dual mechanism, also inhibiting Src but adding a second action by inhibiting tubulin polymerization [6] [7].

The following diagram illustrates this pathway and the point of intervention for these inhibitors.

G Noise Noise Exposure Stress Cochlear Stress Noise->Stress Mechanical Mechanical Stress (Disrupted cell connections) Stress->Mechanical Metabolic Metabolic Stress (Reactive Oxygen Species) Stress->Metabolic SrcActivation Src-PTK Activation Mechanical->SrcActivation Metabolic->SrcActivation Downstream Activation of Downstream Cell Death Pathways (e.g., JNK) SrcActivation->Downstream Apoptosis Apoptosis (Outer Hair Cell Death) Downstream->Apoptosis HearingLoss Noise-Induced Hearing Loss Apoptosis->HearingLoss Inhibitors Src Inhibitors (e.g., this compound) Inhibitors->SrcActivation Inhibition

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

1. Local Cochlear Application for Noise-Induced Hearing Loss (Chinchilla Model) [2]

  • Drug Application: A 30 µL drop of the Src inhibitor solution is placed on the round window membrane of an anesthetized chinchilla. The contralateral ear receives the vehicle alone as a control.
  • Noise Exposure: 30 minutes after drug application, animals are exposed to noise (e.g., a 4-hour, 4 kHz octave band noise at 106 dB SPL, or impulse noise).
  • Hearing Assessment: Hearing sensitivity is measured using auditory evoked potentials from electrodes in the inferior colliculus before and after noise exposure.
  • Tissue Analysis: At the study endpoint (e.g., 20 days post-exposure), cochleae are extracted and analyzed via cochleogram to quantify outer hair cell loss.

2. Systemic Administration for Noise-Induced Hearing Loss (Chinchilla Model) [4]

  • Drug Administration: this compound is administered subcutaneously at a dose of 50 mg/kg. This is done once daily, 30 minutes prior to noise exposure.
  • Noise Exposure: The exposure consists of a 4 kHz octave band of noise at 100 dB SPL for 6 hours per day over 4 consecutive days.
  • Hearing Assessment: Similar to the local application model, hearing thresholds are tracked using chronically implanted electrodes in the inferior colliculus to measure temporary (TTS) and permanent threshold shifts (PTS).

3. Protection from Cisplatin Ototoxicity [5]

  • Model: This study used rats treated with cisplatin.
  • Finding: The Src-protein tyrosine kinase inhibitor this compound provided significant protection against cisplatin-induced hearing loss without interfering with the drug's antitumor activity. This highlights its potential for use in chemotherapeutic regimens.

Key Takeaways for Researchers

  • Proven Efficacy Across Models: this compound has demonstrated significant otoprotection in multiple animal models (chinchilla, rat) and against different insults (continuous noise, impulse noise, cisplatin) [1] [2] [5].
  • Superior or Equal Performance: It was identified as the most effective among several early Src inhibitors [2] and provides protection at least equal to the antioxidant L-NAC, but at a significantly lower concentration [1] [4].
  • Dual Administration Routes: Efficacy has been shown with both local application to the cochlea and systemic subcutaneous administration, offering flexibility for different clinical or research scenarios [1] [2] [4].
  • Novel Mechanisms Emerging: Research into newer compounds like KX2-329, which combines Src inhibition with tubulin polymerization inhibition, suggests that multi-target therapies may represent a promising future direction for enhanced otoprotection [6] [7].

References

KX1-004 hair cell protection comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of Src-PTK Inhibitors

The table below summarizes experimental data from a key study that compared KX1-004 with three other Src inhibitors (KX1-141, KX2-329, and KX2-328) in a chinchilla model of impulse noise-induced hearing loss [1].

Drug Name Src Inhibitor Class Protection from Impulse Noise? Key Experimental Findings
This compound Indole-based, non-ATP competitive Yes (from prior studies) Significantly lower threshold shifts and outer hair cell (OHC) loss in prior studies; used as a benchmark [1].
KX2-329 Biaryl-based, non-ATP competitive Yes Showed significantly lower threshold shifts and OHC losses than the control group [1].
KX1-141 Indole-based, non-ATP competitive No Did not show statistically significant protection from impulse noise [1].
KX2-328 ATP-competitive No Did not show statistically significant protection from impulse noise [1].

Detailed Experimental Protocols

The protective effects of these compounds are evaluated through standardized in vivo procedures. Here is the typical methodology used in the cited studies [1].

  • Animal Model and Hearing Assessment: Chinchillas are commonly used. Hearing sensitivity is measured by recording Auditory Evoked Responses from electrodes surgically implanted in the Inferior Colliculus (IC). Thresholds are determined for tone bursts at frequencies from 0.5 to 8 kHz [1].
  • Drug Application: The Src inhibitor is delivered locally to the cochlea. Approximately 30 minutes before noise exposure, a solution of the drug is applied to the round window membrane, allowing it to diffuse into the inner ear [1].
  • Noise Exposure Paradigm: Animals are exposed to impulse noise with high peak sound pressure levels (e.g., 155 dB SPL) to induce temporary and permanent hearing threshold shifts and hair cell loss [1].
  • Tissue Analysis: After a post-exposure recovery period (e.g., 20 days), cochleae are extracted. Cochleograms are constructed to quantify the percentage of missing outer hair cells along the length of the basilar membrane, providing a direct measure of protection [1].

Comparison with Alternative Protection Strategies

This compound has also been compared to other classes of protective compounds.

  • Versus Pro-Glutathione Drugs: One study compared systemic administration of this compound with N-L-Acetyl Cysteine (L-NAC), a drug that boosts glutathione (antioxidant) levels [2].

    • Dosing: this compound was administered subcutaneously at 50 mg/kg, while L-NAC was delivered intraperitoneally at 325 mg/kg [2].
    • Efficacy: Both drugs provided significant protection against a 4-day noise exposure. Animals treated with either had 10-20 dB less temporary threshold shift and an average of 10 dB less permanent threshold shift compared to controls [2].
    • Conclusion: this compound produced at least as much protection as L-NAC, but at a significantly lower concentration, and no significant side effects were noted for either treatment [2].
  • Combinatorial Approaches: Recent research suggests that future therapies may not rely on a single drug. A 2024 study highlighted that combining compounds targeting different damage mechanisms (e.g., antioxidants, apoptosis inhibitors, growth factors) provided better hair cell protection than any single compound, though effectiveness declined if too many pathways were inhibited simultaneously [3].

Mechanism of Action and Signaling Pathways

Hair cell death from noise involves multiple pathways, and understanding where this compound acts is key.

G cluster_insult Noise Insult cluster_triggers Primary Damage Triggers cluster_pathways Key Cell Death/Survival Pathways Noise Noise Exposure MechanicalStress Mechanical Stress Noise->MechanicalStress ROS Reactive Oxygen Species (ROS) Noise->ROS Src Src-PTK Signaling (Pro-death) MechanicalStress->Src Activates JNK JNK Pathway (Pro-death) ROS->JNK Activates ROS->Src Activates Apoptosis Apoptosis Execution JNK->Apoptosis Leads to Src->Apoptosis Leads to PI3K PI3K/Akt Pathway (Pro-survival) PI3K->Apoptosis Inhibits HCLoss Hair Cell Loss Apoptosis->HCLoss KX1004 This compound (Src Inhibitor) KX1004->Src Inhibits Antioxidants Antioxidants (e.g., L-NAC) Antioxidants->ROS Scavenges GF Growth Factors (e.g., IGF-1) GF->PI3K Activates

Diagram: Key Pathways in Noise-Induced Hair Cell Loss and Drug Interventions. This compound specifically inhibits Src-PTK signaling, a pro-death pathway activated by both mechanical stress and reactive oxygen species (ROS) from noise exposure [1] [4].

  • Role of Src-PTK: The Src-protein tyrosine kinase pathway is activated by both the mechanical stress and metabolic changes (like ROS increase) caused by noise. This activation can trigger apoptosis, a programmed cell death pathway that leads to outer hair cell loss [1].
  • This compound's Action: As a non-ATP competitive Src inhibitor, this compound binds to the Src enzyme at a site other than the ATP-binding pocket, effectively blocking its pro-death signaling and preventing the downstream cascade that leads to hair cell apoptosis [1] [5] [6].

Conclusion for Researchers

  • This compound is a well-established Src-PTK inhibitor with robust preclinical data showing efficacy against both continuous and impulse noise, comparable to antioxidants but at lower doses [1] [2].
  • Among Src inhibitors, structural class matters; indole-based (this compound) and biaryl-based (KX2-329) non-ATP competitive inhibitors have shown success, while ATP-competitive ones may not be protective in this context [1].
  • The future of clinical translation may lie in rational combinatorial therapies that simultaneously target multiple injury pathways, such as ROS, apoptosis, and promoting survival signals, to achieve greater efficacy [3].

References

KX1-004 side effects comparison other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Comparison

Compound Name Primary Function / Indication Key Differentiator Reported Safety/Effectiveness Data
KX1 (125I-KX1) PARP-1 selective radiotracer for imaging [1] [2] Measures PARP-1 expression in vivo; research tool for companion diagnostics [1] High in vitro cytotoxicity in neuroblastoma models; limited therapeutic utility in solid tumors [2]
Olaparib PARP inhibitor therapy for cancers with BRCA mutations [3] FDA-approved therapeutic [3] Known therapeutic profile; specific side effects not detailed in search results
Rucaparib PARP inhibitor therapy for cancers with BRCA mutations [3] FDA-approved therapeutic [3] Known therapeutic profile; specific side effects not detailed in search results
Talazoparib PARP inhibitor therapy; used in competitive binding assays [1] High pharmacological activity [1] Used as a benchmark for KX1 binding affinity [1]

Experimental Data and Protocols

The quantitative data and methodologies from key studies are crucial for objective comparison.

Quantitative Binding and Cytotoxicity Data

The following table consolidates experimental findings from the search results.

Parameter KX1 / 125I-KX1 Experimental Context
Binding Affinity (Kd) Characterized in multiple cell lines [1] Saturation binding experiments determined the dissociation constant [1]
Cytotoxicity (EC50) Ranged from 0.925 Bq/mL to 925 kBq/mL across 19 neuroblastoma cell lines [2] In vitro cytotoxicity assay; effectiveness varied by cell line [2]
Comparative Cytotoxicity ∼2x more effective than 131I-KX1 (β-emitter) in vitro; less effective than 211At-MM4 (α-emitter) [2] Subcellular dosimetry modeling in a sensitive neuroblastoma cell line (IMR-05) [2]
Competitive Inhibition (Ki) Ki calculated against Talazoparib and Olaparib [1] Cell-based competitive binding assays with [125I]KX1 [1]
Key Experimental Protocols

The methodology for the core experiments is outlined below.

  • 1. Competitive Inhibition Binding Assay

    • Purpose: To determine the inhibition constant (Ki) of KX1 against other PARP inhibitors like talazoparib and olaparib [1].
    • Method: Cells are plated and co-incubated with a fixed concentration of [125I]KX1 and varying concentrations of a non-radioactive competitor drug. After equilibrium is reached, unbound tracer is washed away, and cell-bound radioactivity is measured with a gamma counter. Data is fit to a nonlinear curve to calculate the Ki [1].
  • 2. Radioligand Saturation Binding

    • Purpose: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [125I]KX1 [1] [2].
    • Method: Cells are incubated with increasing concentrations of the radiotracer. Specific binding is calculated, and data is plotted using a one-site binding hyperbola to derive Kd and Bmax values, which are normalized to the cell number [1] [2].
  • 3. In Vitro Cytotoxicity Assay

    • Purpose: To establish the cytotoxic profile and half-maximal effective concentration (EC50) of 125I-KX1 [2].
    • Method: A panel of cell lines is treated with a wide range of 125I-KX1 activities. After a set incubation period (e.g., 72 hours), cell survival is quantified. The survival fraction is plotted against the radioactive concentration to determine the EC50 [2].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the core experimental workflow for developing and evaluating the PARP-1 targeted radiotracer KX1, based on the described methodologies.

kx1_workflow cluster_binding_studies Detailed Binding Assays Start Start: Develop PARP-1 Targeted Radiotracer A Chemistry & Radiochemistry (Synthesize [125I]KX1) Start->A B In Vitro Binding Studies A->B C In Vitro Cytotoxicity Screening across cell lines B->C B1 Saturation Binding (Determine Kd & Bmax) B->B1 B2 Competitive Inhibition (Calculate Ki vs. other inhibitors) B->B2 B3 Kinetic Analysis (Association/Dissociation rates) B->B3 D Mechanism Investigation (e.g., Immunofluorescence for γH2AX) C->D E Microdosimetry Modeling for in vivo prediction D->E End Conclusion on Therapeutic Utility E->End

Key Insights for Researchers

  • KX1's Primary Role: It is crucial to distinguish KX1's main application from therapeutic PARP inhibitors. Its value lies as a diagnostic and research tool for quantifying PARP-1 expression, which can stratify patients for PARP inhibitor therapy [1]. Its direct cytotoxic effects are a secondary consideration related to its use as an Auger emitter in radiopharmaceutical therapy [2].
  • Bridging Diagnosis and Therapy: KX1 represents a growing trend in "theranostics" in oncology. The same PARP inhibitor scaffold can be radiolabeled with different isotopes for both imaging (e.g., with 18F for PET) and targeted radiation therapy (e.g., with 211At), paving the way for highly personalized treatment approaches [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

284.09610582 g/mol

Monoisotopic Mass

284.09610582 g/mol

Heavy Atom Count

21

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Fetoni AR, Bielefeld EC, Paludetti G, Nicotera T, Henderson D. A putative role of p53 pathway against impulse noise induced damage as demonstrated by protection with pifithrin-alpha and a Src inhibitor. Neurosci Res. 2014 Apr-May;81-82:30-7. doi: 10.1016/j.neures.2014.01.006. Epub 2014 Jan 25. PubMed PMID: 24472721.
2: Bielefeld EC, Tanaka C, Chen GD, Coling D, Li M, Henderson D, Fetoni AR. An Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. Anticancer Drugs. 2013 Jan;24(1):43-51. doi: 10.1097/CAD.0b013e32835739fd. PubMed PMID: 22828384.
3: Bielefeld EC, Hangauer D, Henderson D. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neurosci Res. 2011 Dec;71(4):348-54. doi: 10.1016/j.neures.2011.07.1836. Epub 2011 Aug 5. PubMed PMID: 21840347; PubMed Central PMCID: PMC3210387.
4: Bielefeld EC, Wantuck R, Henderson D. Postexposure treatment with a Src-PTK inhibitor in combination with N-l-acetyl cysteine to reduce noise-induced hearing loss. Noise Health. 2011 Jul-Aug;13(53):292-8. doi: 10.4103/1463-1741.82962. PubMed PMID: 21768733.
5: Bielefeld EC, Hynes S, Pryznosch D, Liu J, Coleman JK, Henderson D. A comparison of the protective effects of systemic administration of a pro-glutathione drug and a Src-PTK inhibitor against noise-induced hearing loss. Noise Health. 2005 Oct-Dec;7(29):24-30. PubMed PMID: 17478966.
6: Harris KC, Hu B, Hangauer D, Henderson D. Prevention of noise-induced hearing loss with Src-PTK inhibitors. Hear Res. 2005 Oct;208(1-2):14-25. Epub 2005 Jun 13. PubMed PMID: 15950415.

Explore Compound Types